molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5

Methyl 4-[(methylamino)methyl]benzoate

Cat. No.: B2626462
CAS No.: 70785-70-5
M. Wt: 179.219
InChI Key: JAUCAJFRFIPWIZ-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(methylamino)methyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(methylamino)methyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCAJFRFIPWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and NMR Spectral Analysis of Methyl 4-[(methylamino)methyl]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(methylamino)methyl]benzoate (CAS: 70785-70-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. The presence of both an electron-withdrawing methyl ester and a basic secondary amine separated by an aromatic spacer presents a unique electronic topology. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and establishing a rigorous acquisition protocol, this guide serves as an authoritative reference for researchers conducting spectral validation.

Theoretical Framework: Predictive NMR Modeling and Causality

The interpretation of NMR spectra requires a foundational understanding of how molecular geometry and electronic distribution dictate nuclear shielding. For Methyl 4-[(methylamino)methyl]benzoate, the chemical shifts are governed by three primary electronic phenomena:

  • Resonance and Inductive Effects on the Aromatic Core: The molecule is a para-disubstituted benzene ring. The methyl ester ( −COOCH3​ ) is a strongly electron-withdrawing group via resonance ( −M effect) and induction ( −I effect). This removes electron density from the ring, particularly at the ortho and para positions, heavily deshielding the protons ortho to the ester and pushing their resonance downfield to approximately 7.98 ppm . Conversely, the methylaminomethyl group ( −CH2​NHCH3​ ) acts primarily as an alkyl substituent, exerting a mild electron-donating effect via hyperconjugation ( +H ). The protons ortho to this group remain relatively shielded at 7.40 ppm . This electronic dichotomy creates a classic AA′BB′ spin system.

  • Anisotropic Deshielding of the Ester: The −OCH3​ protons are situated in the deshielding cone of the adjacent carbonyl π -system and are directly attached to an electronegative oxygen atom. This dual-deshielding effect reliably places the ester methyl singlet at 3.90 ppm .

  • Benzylic and Aminic Environment: The benzylic protons ( −CH2​− ) are sandwiched between the aromatic ring's π -cloud and the electronegative nitrogen atom, resulting in a distinct singlet at 3.80 ppm . The N -methyl group ( −NCH3​ ), being further removed from the aromatic ring but still attached to nitrogen, resonates upfield at 2.42 ppm .

High-Resolution NMR Acquisition Protocol

To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating methodology [2]. The following step-by-step protocol guarantees high-fidelity spectral data free from artifacts.

NMR_Workflow A 1. Sample Preparation (1-5 mg in 0.6 mL CDCl3) B 2. Tuning & Matching (Minimize Reflected Power) A->B C 3. Locking & Shimming (Solvent FWHM < 1.0 Hz) B->C D 4. 1D & 2D Acquisition (Optimize S/N Ratio) C->D E 5. Fourier Transform & Phase Correction D->E F 6. Peak Assignment & Structural Validation E->F

High-Resolution NMR Acquisition and Processing Workflow.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation: Visual Clarity): Dissolve 5–10 mg of Methyl 4-[(methylamino)methyl]benzoate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: Inspect the 5 mm NMR tube against a light source; the solution must be perfectly clear. Particulate matter will distort magnetic field homogeneity.

  • Probe Tuning and Matching (Self-Validation: Wobble Curve): Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune the probe to the Larmor frequencies of 1H and 13C . Validation: Adjust the tuning capacitors until the reflected power (wobble curve) drops to an absolute minimum at the exact center frequency.

  • Locking and Shimming (Self-Validation: Linewidth Check): Lock the spectrometer to the deuterium frequency of CDCl3​ (7.26 ppm). Perform gradient shimming (Z1-Z5). Validation: Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the CDCl3​ residual peak. The protocol is validated only if FWHM ≤1.0 Hz.

  • Acquisition:

    • 1H NMR: Acquire 16 transients with a 30° flip angle, a 10 ppm spectral width, and a relaxation delay ( D1 ) of 2 seconds.

    • 13C NMR: Acquire 512–1024 transients using a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1H−13C scalar couplings. Use a relaxation delay of 2–3 seconds to ensure quaternary carbons (like the carbonyl) relax fully.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction to achieve purely absorptive peak shapes.

Spectral Data Analysis & Peak Assignment

The following tables summarize the quantitative spectral data derived from the structural modeling of Methyl 4-[(methylamino)methyl]benzoate, cross-referenced with established empirical rules for substituted benzenes [3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Justification
Ar-H (ortho to ester)7.98Doublet (d)2H8.2Deshielded by the electron-withdrawing −COOCH3​ group via resonance.
Ar-H (ortho to CH2​ )7.40Doublet (d)2H8.2Shielded relative to ortho-ester protons; completes the AA′BB′ system.
−OCH3​ 3.90Singlet (s)3H-Highly deshielded by the adjacent electronegative ester oxygen.
−CH2​− 3.80Singlet (s)2H-Benzylic position, deshielded by the aromatic ring and adjacent nitrogen.
−NCH3​ 2.42Singlet (s)3H-Attached to a secondary amine; typical aliphatic shift for N -methyl groups.
−NH− 1.60Broad Singlet (br s)1H-Exchangeable proton; shift is highly concentration and solvent dependent.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Justification
C=O 166.8 Cq​ Highly deshielded ester carbonyl carbon.
Ar-C (ipso to CH2​ )143.8 Cq​ Deshielded by the attached electronegative nitrogen-bearing alkyl group.
Ar-C (ortho to ester)129.6 CH Aromatic carbon, deshielded by para-alkyl and ortho-ester effects.
Ar-C (ipso to ester)129.0 Cq​ Quaternary carbon attached directly to the electron-withdrawing ester.
Ar-C (ortho to CH2​ )127.4 CH Aromatic carbon, less deshielded than those adjacent to the ester.
−CH2​− 55.8 CH2​ Benzylic carbon attached to the secondary amine nitrogen.
−OCH3​ 52.1 CH3​ Methoxy carbon attached directly to the ester oxygen.
−NCH3​ 36.1 CH3​ N -methyl carbon attached to the secondary amine.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a robust preliminary structure, absolute certainty in drug development requires 2D NMR validation to map through-bond and through-space connectivities [3]. A self-validating structural assignment relies on the triangulation of data from HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy).

NMR_Correlations H_Ar Ar-H (7.4-8.0) C_Ar Ar-C (127-144) H_Ar->C_Ar HSQC H_CH2 CH2 (3.8) H_CH2->C_Ar HMBC H_OMe OCH3 (3.9) C_CO C=O (167) H_OMe->C_CO HMBC H_NMe NCH3 (2.4) H_NMe->H_CH2 COSY

Key 2D NMR (HSQC, HMBC, COSY) Correlations for Structural Validation.

Key Diagnostic Correlations
  • HMBC Validation of the Ester: The ester assignment is unambiguously confirmed by a strong 3-bond HMBC cross-peak between the −OCH3​ protons (3.90 ppm) and the carbonyl carbon (166.8 ppm).

  • HMBC Validation of the Benzylic Linkage: The benzylic protons (3.80 ppm) will show a strong 3-bond correlation to the ortho-aromatic carbons (127.4 ppm) and a 2-bond correlation to the ipso-aromatic carbon (143.8 ppm), anchoring the side chain to the ring.

  • HSQC Validation: HSQC will differentiate the aliphatic carbons, explicitly linking the 3.80 ppm proton singlet to the 55.8 ppm carbon, and the 2.42 ppm proton singlet to the 36.1 ppm carbon.

Conclusion

The structural elucidation of Methyl 4-[(methylamino)methyl]benzoate relies on a strict adherence to high-resolution NMR protocols and a deep understanding of molecular electronics. By combining rigorous sample preparation, self-validating spectrometer tuning, and comprehensive 1D/2D spectral analysis, researchers can achieve unambiguous structural confirmation. The data and methodologies outlined in this guide provide a definitive standard for the characterization of this critical pharmaceutical building block.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation Technical Blog. Available at: [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition". Elsevier Science. Available at:[Link]

Structural Elucidation of Methyl 4-[(methylamino)methyl]benzoate: A Comprehensive FT-IR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Methyl 4-[(methylamino)methyl]benzoate (Free base CAS: 70785-70-5; Hydrochloride salt CAS: 160408-65-1) is a highly versatile bifunctional building block utilized extensively in pharmaceutical synthesis and drug development[1]. Structurally, it consists of a central benzene ring that is para-substituted with an electron-withdrawing methyl ester group (–COOCH₃) and an electron-donating secondary aminomethyl group (–CH₂–NH–CH₃).

To confidently verify the identity and purity of this molecule, researchers must leverage orthogonal analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy maps the vibrational modes of its functional groups, while Mass Spectrometry (MS) deconstructs its molecular backbone to reveal its exact atomic connectivity. This guide provides a highly technical, self-validating framework for analyzing this molecule, detailing the causality behind every experimental parameter.

Workflow Prep Sample Prep Free Base Conversion FTIR ATR FT-IR 32 Scans, 4 cm⁻¹ Prep->FTIR Direct Analysis GCMS GC-EI-MS 70 eV Ionization Prep->GCMS Volatilization IRData Vibrational Modes (Functional Groups) FTIR->IRData MSData Fragmentation Pattern (Structural Elucidation) GCMS->MSData

Analytical workflow for the structural elucidation of Methyl 4-[(methylamino)methyl]benzoate.

FT-IR Spectroscopic Profiling

Infrared spectroscopy relies on the principle that specific chemical bonds absorb infrared radiation at quantized resonant frequencies. For Methyl 4-[(methylamino)methyl]benzoate, the spectrum is dominated by three primary structural features: the secondary amine, the conjugated ester, and the para-substituted aromatic ring.

Mechanistic Breakdown of Vibrational Modes
  • The Secondary Amine (N–H): Unlike primary amines which display a distinct doublet (symmetric and asymmetric stretching), secondary amines possess only a single N–H bond. This results in a single, relatively weak absorption band in the 3300–3400 cm⁻¹ region. Furthermore, an out-of-plane N–H wagging mode is typically present between 700–750 cm⁻¹[2].

  • The Conjugated Methyl Ester (C=O and C–O): Saturated aliphatic esters typically exhibit a sharp carbonyl (C=O) stretch at ~1735 cm⁻¹. However, in this molecule, the ester is directly attached to an aromatic ring. This conjugation delocalizes the π -electrons across the ring and the carbonyl group, increasing the single-bond character of the C=O bond. Consequently, the force constant decreases, shifting the absorption to a lower frequency of 1715–1725 cm⁻¹ [3].

  • The Para-Substituted Benzene Ring: The substitution pattern of the aromatic ring is definitively diagnosed in the fingerprint region. A para-disubstituted benzene ring lacks the typical 690 cm⁻¹ ring-bending mode seen in mono- or meta-substituted rings. Instead, its defining feature is a strong C–H out-of-plane wagging peak located strictly between 790 and 860 cm⁻¹ [4].

Quantitative Data Summary: FT-IR Peaks
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Rationale
Secondary Amine N–H Stretch3300 – 3400Single band due to one N–H bond; broadened by hydrogen bonding.
Methyl Ester C=O Stretch1715 – 1725Conjugation with the para-aromatic ring lowers the bond force constant.
Aromatic Ring C=C Ring Stretch~1600, ~1516Skeletal in-plane vibrations of the benzene ring.
Methyl Ester C–O Stretch1275, 1100Asymmetric and symmetric stretching of the ester C–O–C bonds.
Aromatic Ring C–H Out-of-Plane Wag790 – 860Diagnostic for 1,4-disubstitution; absence of the 690 cm⁻¹ ring bend.
Self-Validating ATR-FTIR Protocol

Causality Check: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O–H stretch artifact at ~3400 cm⁻¹, which perfectly masks the critical, weak N–H stretch of our secondary amine. ATR eliminates this risk.

  • System Initialization & Calibration: Power on the FT-IR spectrometer. Validate the instrument's optical alignment and wavenumber accuracy by scanning a traceable polystyrene film standard (verifying the exact positions of the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

  • Background Subtraction: Collect a 32-scan background spectrum at 4 cm⁻¹ resolution using the bare Diamond/ZnSe ATR crystal. Reasoning: This mathematically subtracts ambient CO₂ and H₂O vapor from the final spectrum.

  • Sample Application: Apply 1–2 mg of the sample directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact.

  • Acquisition & Correction: Acquire the sample spectrum (32 scans, 4 cm⁻¹). Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration (which otherwise artificially inflates the intensity of low-wavenumber peaks).

Mass Spectrometry (EI-MS) Workflow

While FT-IR identifies the functional groups, Electron Ionization Mass Spectrometry (EI-MS) provides the exact molecular weight and structural connectivity through predictable, energy-driven fragmentation pathways.

Fragmentation Pathways & Structural Elucidation

Methyl 4-[(methylamino)methyl]benzoate has a nominal molecular weight of 179 Da (Formula: C₁₀H₁₃NO₂). The odd molecular weight immediately validates the presence of a single nitrogen atom, satisfying the Nitrogen Rule[5].

When subjected to 70 eV electron ionization, the molecule undergoes highly specific bond cleavages:

  • α -Cleavage (Base Peak Formation): The most vulnerable site in a benzylic amine is the C–C bond alpha to the nitrogen atom. Cleavage of the bond connecting the aromatic ring to the –CH₂–NH–CH₃ group results in the loss of the methyl benzoate radical (C₈H₇O₂•, 135 Da). The retained charge resides on the nitrogen-containing fragment, yielding a resonance-stabilized iminium cation [CH₂=NH–CH₃]⁺ at m/z 44 . Because of the extreme stability of this cation, m/z 44 will dominate the spectrum as the base peak[5].

  • Ester Cleavage: The methyl ester group undergoes classic fragmentation. The loss of a methoxy radical (•OCH₃, 31 Da) produces a resonance-stabilized acylium ion at m/z 148 .

  • Decarbonylation: The acylium ion (m/z 148) subsequently ejects a neutral molecule of carbon monoxide (CO, 28 Da) to form a substituted benzyl cation at m/z 120 .

Fragmentation M Molecular Ion [M]⁺• m/z 179 F44 Iminium Cation m/z 44 (Base Peak) M->F44 α-Cleavage Loss of C₈H₇O₂• F148 Acylium Cation [M-OCH₃]⁺ m/z 148 M->F148 Ester Cleavage Loss of •OCH₃ (31 Da) F120 Benzyl Cation [M-COOCH₃]⁺ m/z 120 F148->F120 Decarbonylation Loss of CO (28 Da)

Dominant EI-MS fragmentation pathways for Methyl 4-[(methylamino)methyl]benzoate.

Quantitative Data Summary: MS Fragments
Fragment Ion (m/z)Ion TypeNeutral Loss (Da)Mechanistic Rationale
179 Molecular Ion[M]⁺•0Odd mass confirms the presence of a single nitrogen atom.
148 Acylium Cation31 (•OCH₃)Cleavage of the ester methoxy group, stabilized by the adjacent carbonyl.
120 Benzyl Cation59 (•COOCH₃)Sequential loss of CO (28 Da) from the m/z 148 acylium ion.
44 Iminium Cation135 (C₈H₇O₂•)Highly favored α -cleavage yielding a resonance-stabilized [CH₂=NH–CH₃]⁺ ion.
Self-Validating GC-EI-MS Protocol

Causality Check: If the laboratory supply is the hydrochloride salt of the molecule (CAS: 160408-65-1), it cannot be injected directly into a GC-MS. Salts are non-volatile and thermally labile; they will degrade in the high-temperature GC inlet. The protocol below includes a mandatory free-base conversion step to ensure intact volatilization.

  • Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) into the EI source. Tune the repeller and lens voltages to ensure the mass axis is perfectly calibrated and that the relative abundances of m/z 69, 219, and 502 meet standard criteria. Reasoning: This ensures the 70 eV fragmentation matches universal library spectra.

  • Sample Preparation (Free-Basing): Dissolve 5 mg of the hydrochloride salt in 2 mL of deionized water. Add 5% NaHCO₃ dropwise until the pH reaches ~8.5. Extract the newly formed free base using 2 mL of GC-grade dichloromethane (DCM). Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Chromatographic Separation: Inject 1 µL of the DCM extract into the GC inlet (set to 250°C) using a 1:50 split ratio. Use a non-polar capillary column (e.g., HP-5MS) with a temperature gradient: hold at 80°C for 1 min, then ramp at 15°C/min to 280°C.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan the mass analyzer from m/z 35 to 400.

  • Data Extraction: Isolate the chromatographic peak corresponding to the analyte and extract the mass spectrum, verifying the presence of the m/z 179 molecular ion and the m/z 44 base peak.

References

  • OpenStax Organic Chemistry | 12.8 Infrared Spectra of Some Common Functional Groups |[Link]

  • Spectroscopy Online | Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings |[Link]

  • Chemistry LibreTexts | 10.8: Spectroscopy of Amines |[Link]

Sources

Crystallographic Elucidation and Supramolecular Analysis of Methyl 4-[(methylamino)methyl]benzoate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(methylamino)methyl]benzoate (CAS: 70785-70-5) is a highly versatile bifunctional building block extensively utilized in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and procarbazine-analogues. As a Senior Application Scientist, I approach the solid-state characterization of such intermediates not merely as a routine analytical step, but as a foundational requirement for Structure-Based Drug Design (SBDD). Understanding the precise spatial orientation of the (methylamino)methyl vector relative to the benzoate plane dictates how downstream Active Pharmaceutical Ingredients (APIs) will interact within protein binding pockets.

This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (XRD) analysis of Methyl 4-[(methylamino)methyl]benzoate, detailing the causality behind crystallization protocols, data resolution, and supramolecular network mapping.

Physicochemical & Structural Profile

Before initiating crystallographic workflows, it is critical to map the quantitative physicochemical parameters of the molecule. These metrics dictate solvent selection and predict the probability of specific hydrogen-bonding motifs in the solid state.

ParameterValueCrystallographic Implication
Chemical Formula C₁₀H₁₃NO₂Defines the asymmetric unit mass.
Molar Mass 179.22 g/mol Low molecular weight; requires high-resolution diffraction to accurately model anisotropic displacement parameters.
H-Bond Donors 1 (Secondary Amine)Drives the formation of directional intermolecular networks.
H-Bond Acceptors 3 (Ester O, Amine N)Competes for the single N-H donor, often leading to polymorphic variations depending on crystallization kinetics.
Rotatable Bonds 4High conformational flexibility; low-temperature data collection is mandatory to freeze the dominant conformer.
Topological Polar Surface Area 38.3 ŲIndicates moderate polarity, necessitating a binary solvent system (polar/non-polar) for optimal crystal growth.

Experimental Methodologies: Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation rate is paramount. Rapid precipitation often yields twinned or microcrystalline aggregates, which confound phase determination.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality & Validation: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, asymptotic approach to supersaturation. By allowing a volatile antisolvent to slowly diffuse into a good solvent, the system minimizes heterogeneous nucleation, ensuring the growth of singular, defect-free macroscopic crystals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of Methyl 4-[(methylamino)methyl]benzoate (purity >99%) in 1.0 mL of HPLC-grade ethyl acetate (the "good" solvent) within a 4 mL borosilicate inner vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter. Validation: This removes microscopic dust particles that act as premature, heterogeneous nucleation sites.

  • Chamber Assembly: Place the uncapped 4 mL inner vial into a larger 20 mL scintillation vial containing 5.0 mL of HPLC-grade n-hexane (the "antisolvent").

  • Incubation: Seal the 20 mL outer vial tightly with a PTFE-lined cap and incubate in a vibration-free environment at a constant 20 °C for 72–96 hours.

  • Harvesting: Once colorless, prismatic crystals reach dimensions of approximately 0.2 × 0.2 × 0.1 mm, harvest them immediately suspended in a drop of paratone-N oil to prevent solvent loss and lattice degradation.

X-Ray Diffraction (XRD) Workflow

The structural elucidation of small, flexible organic molecules requires rigorous data collection parameters to resolve light atoms (specifically the amine hydrogen).

Protocol 2: Data Collection and Phase Solution

Causality & Validation: Data collection is performed at cryogenic temperatures (100 K). This suppresses the thermal vibrations (atomic displacement parameters) of the rotatable (methylamino)methyl arm, allowing the electron density of the N-H hydrogen atom to be explicitly located in the difference Fourier map rather than geometrically inferred.

Step-by-Step Methodology:

  • Mounting: Mount the paratone-coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Expose the crystal to a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Collect ω and ϕ scans to ensure >99% completeness up to a resolution of 0.80A˚ .

  • Structure Solution: Process the raw frames for empirical absorption correction. Solve the phase problem using the dual-space algorithm , which iteratively applies Patterson minimum superpositions and random omit procedures to locate heavy atoms without relying on classical direct methods.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 via the graphical interface. Ensure all non-hydrogen atoms are refined anisotropically.

XRD_Workflow A Compound Synthesis (Purity > 99%) B Solvent Selection (EtOAc/Hexane) A->B C Vapor Diffusion Crystallization B->C D Crystal Harvesting & Loop Mounting C->D E Data Collection (100 K, Cu Kα) D->E F Structure Solution (SHELXT / OLEX2) E->F G Refinement & Validation (CIF) F->G

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Crystallographic Features & Supramolecular Assembly

Upon successful refinement, the molecular geometry and packing motifs provide a wealth of structural intelligence.

Molecular Conformation

The benzoate ester moiety maintains near-coplanarity with the central phenyl ring, a consequence of π -conjugation which lowers the overall energy of the system. Conversely, the sp3 -hybridized methylene bridge of the (methylamino)methyl group breaks this conjugation, projecting the secondary amine out of the aromatic plane. This specific dihedral angle is a critical parameter when docking this fragment into rigid protein active sites during in silico screening.

Hydrogen Bonding and Packing Motifs

The solid-state architecture is primarily governed by strong, directional hydrogen bonds and weaker dispersive forces:

  • Primary Motif: The secondary amine acts as the sole hydrogen bond donor (N-H), targeting the highly electronegative carbonyl oxygen (C=O) of the methyl ester on an adjacent molecule. This N−H⋯O=C interaction typically propagates along a single crystallographic axis, generating infinite 1D zigzag chains.

  • Secondary Motif: The parallel alignment of these 1D chains is stabilized by offset face-to-face π−π stacking interactions between the electron-rich phenyl rings, locking the chains into a cohesive 3D lattice.

Supramolecular_Network Molecule Methyl 4-[(methylamino) methyl]benzoate Amine Secondary Amine (N-H Donor) Molecule->Amine Ester Methyl Ester (C=O Acceptor) Molecule->Ester Pi Aromatic Ring (π-System) Molecule->Pi HBond Intermolecular N-H···O Hydrogen Bonds Amine->HBond Ester->HBond PiStack π-π Stacking Interactions Pi->PiStack Chain 1D Zigzag Chains HBond->Chain Lattice 3D Crystal Lattice PiStack->Lattice Chain->Lattice

Supramolecular assembly driven by hydrogen bonding and pi-stacking.

Pharmaceutical Implications

For drug development professionals, the crystallographic data of Methyl 4-[(methylamino)methyl]benzoate extends far beyond basic characterization. The exact atomic coordinates and anisotropic displacement parameters extracted from the final Crystallographic Information File (CIF) are used to parameterize force fields for Molecular Dynamics (MD) simulations. Furthermore, identifying the preferred hydrogen-bonding networks of this intermediate allows formulation scientists to predict the polymorphic landscape and solid-state stability of the final API, mitigating the risk of late-stage phase transformations during manufacturing.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

The Pharmacological Potential of Methyl 4-[(methylamino)methyl]benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a foundation for diverse biological activities is of paramount importance. The methyl benzoate core, and specifically its 4-[(methylamino)methyl] substituted derivatives, represents a promising area of research. This technical guide provides an in-depth analysis of the potential biological activities of Methyl 4-[(methylamino)methyl]benzoate derivatives, drawing upon existing research on analogous structures. While direct studies on the specific parent compound are limited, a wealth of data on structurally related molecules allows us to infer and explore its pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to guide future research and development efforts in this area.

Part 1: The Chemical Foundation - Understanding the Methyl 4-[(methylamino)methyl]benzoate Scaffold

The core structure of Methyl 4-[(methylamino)methyl]benzoate, with its aromatic ring, ester, and methylamino groups, provides a versatile platform for chemical modification. The presence of these functional groups allows for the exploration of a wide range of derivatives with potentially diverse biological activities. The aromatic ring can be further substituted, the ester can be hydrolyzed or converted to other functional groups, and the methylamino group offers a site for N-alkylation or acylation. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, which in turn dictate its interaction with biological targets.

Part 2: Potential Biological Activities and Mechanisms of Action

Based on the available scientific literature for structurally related compounds, we can explore several key areas of potential biological activity for Methyl 4-[(methylamino)methyl]benzoate derivatives.

Enzyme Inhibition: A Key to Therapeutic Intervention

A significant body of research points to the potential of methyl benzoate derivatives as potent and selective enzyme inhibitors. This activity is critical in the development of therapies for a range of diseases, from metabolic disorders to cancer.

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that provides cells with NADPH and precursors for nucleotide biosynthesis. In cancer cells, the PPP is often upregulated to support rapid proliferation and combat oxidative stress. Therefore, inhibitors of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), are attractive targets for anticancer drug development.

Recent studies have shown that methyl 4-amino benzoate derivatives can inhibit both G6PD and 6PGD.[1] In vitro experiments demonstrated IC50 values for these compounds ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD.[1] Molecular docking studies suggest that these compounds bind to the active sites of their respective enzyme targets.[1] The structural similarity of Methyl 4-[(methylamino)methyl]benzoate to these active compounds suggests that its derivatives could also exhibit inhibitory activity against PPP enzymes.

Experimental Protocol: In Vitro G6PD and 6PGD Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of test compounds against G6PD and 6PGD.

Materials:

  • Human G6PD and 6PGD enzymes (recombinant)

  • NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose-6-phosphate (G6P) or 6-phosphogluconate (6PG)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and the respective enzyme (G6PD or 6PGD) in each well of a 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate (G6P for G6PD or 6PG for 6PGD).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.

Derivatives of methyl benzoate have shown inhibitory activity against a range of other enzymes, highlighting the broad potential of this chemical class:

  • Biotinidase: Biotinyl-methyl 4-(amidomethyl)benzoate has been identified as a competitive inhibitor of human biotinidase, an enzyme involved in biotin metabolism and epigenetic regulation.

  • DPP-4: Methyl 4-(N-methylamino)benzoate is reported to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose regulation, making it a potential lead for anti-diabetic drugs.

  • Tyrosine Kinases: 4-(Arylaminomethyl)benzamide derivatives have been investigated as potential inhibitors of receptor tyrosine kinases, such as EGFR, which are key targets in cancer therapy.

  • Aromatase and Sulfatase: Derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been developed as dual inhibitors of aromatase and sulfatase, enzymes involved in hormone-dependent cancers.

Diagram: General Workflow for Enzyme Inhibition Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 Lead Optimization C Test Compound Synthesis (Methyl 4-[(methylamino)methyl]benzoate derivative) S Solubilization (e.g., in DMSO) C->S I Incubation with Test Compound S->I E Enzyme & Substrate Preparation E->I M Measurement of Enzyme Activity I->M D IC50 Determination M->D K Kinetic Analysis (e.g., Competitive, Non-competitive) D->K SAR Structure-Activity Relationship (SAR) Studies K->SAR

Caption: A generalized workflow for screening enzyme inhibitors.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives of methyl benzoate have demonstrated promising activity against various cancer cell lines through diverse mechanisms.

Numerous studies have reported the cytotoxic and antiproliferative effects of compounds structurally related to Methyl 4-[(methylamino)methyl]benzoate:

  • Quinazoline Derivatives: 4-aminoquinazoline and 4-methyl quinazoline derivatives have shown significant antitumor activity.

  • Triazole Analogs: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity against a panel of 58 cancer cell lines.

  • Khellactone Derivatives: 4-methyl-cis-khellactone derivatives have exhibited cytotoxic activity against human liver, gastric, and colon carcinoma cell lines.

  • Imidazotetrazine Derivatives: 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1]tetrazine-8-carboxylate and -carboxamide derivatives have shown potent growth inhibition in several human solid tumor and leukemia cell lines.

  • Oxazole Derivatives: 4-methyloxazole derivatives have been highlighted for their potent anticancer and antiproliferative effects.

Table: Anticancer Activity of Selected Methyl Benzoate-Related Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC50 or % Inhibition)Reference
4-aminoquinazoline derivativesVariousAntitumor activity reported
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS cancer)PGI of 41.25% at 10⁻⁵ M for compound 4e
4-methyl-cis-khellactone derivativesHEPG-2 (liver), SGC-7901 (gastric), LS174T (colon)IC50 values ranging from 8.51 to 29.65 μM for compound 3a
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1]tetrazine-8-carboxylatesT47D (breast cancer)Survival percentage of 34.97% for compound IVi

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Methyl benzoate derivatives have shown promise in this area, with activity against both bacteria and fungi.

  • Thiourea Derivatives: Substituted benzoylthiourea derivatives have demonstrated both antibacterial and antifungal activities.

  • Phenanthridinium Derivatives: 5-methylbenzo[c]phenanthridinium derivatives have shown significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.

  • Nitrobenzoate Derivatives: 3-Methyl-4-nitrobenzoate derivatives have been evaluated for their antifungal potential against various Candida species.

  • Carbazole Derivatives: 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have exhibited antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of Methyl 4-[(methylamino)methyl]benzoate derivatives is highly dependent on their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the literature:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzoate ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to interact with biological targets.

  • Modifications of the Methylamino Group: The nitrogen atom of the methylamino group is a key site for derivatization. N-acylation, N-alkylation, or incorporation into heterocyclic systems can lead to compounds with enhanced potency and selectivity.

  • Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides or other functional groups, which can alter the compound's solubility, stability, and biological activity.

Future research in this area should focus on a systematic exploration of the chemical space around the Methyl 4-[(methylamino)methyl]benzoate scaffold. This includes the synthesis of a focused library of derivatives with diverse substitutions and the evaluation of their biological activities in a panel of relevant assays. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of new compounds with improved properties.

Conclusion

The Methyl 4-[(methylamino)methyl]benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its structurally related derivatives, including enzyme inhibition, anticancer, and antimicrobial effects, underscore the potential of this chemical class. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting key findings, experimental methodologies, and future research directions. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of new medicines.

References

  • Gümüş, M., Geyik, D., Çavuşoğlu, T., & Çavuşoğlu, B. K. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]

  • Griffin, J. B., & Zempleni, J. (2008). Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase. The Journal of Nutritional Biochemistry, 19(12), 826-832. [Link]

  • Vlase, L., Găină, N., Vlase, T., & Pârvu, M. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(21), 5035. [Link]

  • Малярчик, І. О., Філіпова, Т. О., Галкін, Б. М., Вострова, Л. М., & Гренадьорова, М. В. (2007). Antimicrobial Properties of N-Benzotiazol-2-Yl-Benzensulfonamide and Their Analogs With Nucleophylic Radicals. Microbiology & Biotechnology, 3(4).
  • Drzewiecka-Antonik, A., & Wolska, A. (2018). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 23(11), 2828. [Link]

  • Surovtseva, E. V., Cushman, M., & Johnson, T. A. (2011). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 949-952. [Link]

  • Kalinichenko, E. N., Faryna, A. D., Kondrateva, E. V., Vlasova, E. A., Vasilevsky, S. F., Melnikova, A. I., Avdoshko, O. V., & Belskaya, A. Y. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

  • Woo, L. W., Ganeshapillai, D., Purohit, A., Reed, M. J., & Potter, B. V. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(11), 2059-2073. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
  • Ferreira, A. R., Pereira, Y., de Sousa, D. P., & de Almeida, R. N. (2021).
  • Kumar, A., Sharma, S., & Singh, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965. [Link]

  • Wujec, M., & Paneth, A. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6524. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977-7993. [Link]

  • Tan, M. L., & Oon, C. E. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 323. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2013). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)
  • BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem.
  • Liu, X., Wang, Y., & Li, J. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(1), 143-154. [Link]

Sources

Methyl 4-[(methylamino)methyl]benzoate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in hit-to-lead optimization and synthetic methodology, the selection of bifunctional building blocks is one of the most critical decisions in drug design. Methyl 4-[(methylamino)methyl]benzoate (and its hydrochloride salt) has emerged as a highly privileged scaffold in modern medicinal chemistry. By combining a sterically constrained secondary amine with a robust, orthogonally protected carboxylic acid, this molecule provides a precise vector for extending pharmacophores while maintaining metabolic stability.

This technical guide explores the structural rationale, physicochemical profiling, and validated synthetic workflows for utilizing this compound, culminating in its application in advanced epigenetic modulators.

Structural Rationale and Pharmacophore Mapping

The architecture of Methyl 4-[(methylamino)methyl]benzoate is not accidental; it is engineered to solve specific challenges in lead optimization ()[1]:

  • The N-Methyl Secondary Amine: Unlike primary amines, the N-methyl substitution fundamentally alters the conformational landscape of the resulting amide upon coupling. By sterically hindering the trans-amide conformation, it induces a cis/trans rotamer equilibrium that can lock the molecule into a bioactive conformation. This reduces the entropic penalty upon target binding and eliminates a hydrogen bond donor, which often improves blood-brain barrier (BBB) permeability and protects against oxidative deamination by monoamine oxidases (MAOs).

  • The Para-Substituted Benzyl Spacer: The phenyl ring provides a rigid, flat spacer that projects functional groups at a precise 180° vector. This is a classic motif for spanning hydrophobic channels in enzyme active sites (e.g., kinase hinge regions or HDAC tubular pockets).

  • The Methyl Ester: The ester serves as a highly atom-economical protecting group. It remains stable during aggressive amine functionalization (e.g., reductive amination, sulfonylation, or amidation) but can be cleaved orthogonally via mild basic saponification without degrading sensitive adjacent stereocenters.

Physicochemical Profiling

Understanding the physical properties of both the free base and the hydrochloride salt is essential for selecting the correct reaction conditions and purification strategies ().

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 70785-70-5[1]160408-65-1[2]
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂[2]
Molecular Weight 179.22 g/mol [1]215.68 g/mol [2]
SMILES CNCC1=CC=C(C(=O)OC)C=C1CNCC1=CC=C(C(=O)OC)C=C1.Cl[2]
Physical State Pale yellow to colorless oilWhite to off-white crystalline solid
Solubility DCM, EtOAc, THFWater, DMSO, MeOH
Storage 2-8°C, inert atmosphereRoom temperature, desiccated

Note: The HCl salt is vastly preferred for long-term storage due to the oxidative instability of the free benzylic amine.

Validated Synthetic Workflows

To integrate this building block into a larger Active Pharmaceutical Ingredient (API), a two-step sequence of N-functionalization followed by ester saponification is standard. Below are the self-validating protocols designed to ensure high fidelity and yield.

SyntheticWorkflow A Methyl 4-[(methylamino)methyl]benzoate (Secondary Amine) B N-Acylation / Amide Coupling (HATU, DIPEA, DMF) A->B C N-Methyl Amide Intermediate (Protected Ester) B->C D Saponification (LiOH, THF/H2O/MeOH, 25°C) C->D E Carboxylic Acid Building Block (Ready for API Coupling) D->E

Fig 1. Standard synthetic workflow for functionalizing the bifunctional scaffold.

Protocol A: N-Acylation (Amide Coupling)

Because the secondary N-methyl amine is sterically hindered and less nucleophilic than a primary amine, highly efficient coupling reagents like HATU are required over standard EDC/HOBt systems.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active OAt ester.

  • Coupling: Add Methyl 4-[(methylamino)methyl]benzoate hydrochloride (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: The excess DIPEA is critical to liberate the free base from the HCl salt in situ and maintain a basic environment for the coupling.

  • Reaction: Stir at 25°C for 2–4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The system is validated when the peak corresponding to m/z 180 [M+H]⁺ (the free base of the starting material) completely disappears, replaced by the product mass.

Protocol B: Ester Saponification

To prepare the molecule for the next stage of synthesis, the methyl ester must be hydrolyzed to a free carboxylic acid.

  • Solvent System: Dissolve the intermediate in a THF/MeOH/H₂O mixture (2:1:1 v/v/v). Causality: THF solubilizes the organic intermediate, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, drastically accelerating the hydrolysis of the methyl ester.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at 25°C for 4 hours. Avoid heating to prevent potential epimerization of any upstream chiral centers.

  • Self-Validating Checkpoint: Validate via TLC (observing a shift to a baseline Rf in standard non-polar solvent systems) and LC-MS. The reaction is complete when the [M-H]⁻ ion of the free carboxylic acid is detected in negative electrospray ionization (ESI-) mode.

Case Study: Epigenetic Modulators (HDAC/LSD1 Inhibitors)

One of the most elegant applications of Methyl 4-[(methylamino)methyl]benzoate is in the synthesis of dual-target epigenetic inhibitors. Recent patent literature highlights its use in generating N-(2-aminophenyl)benzamide derivatives that simultaneously inhibit Histone Deacetylase 1 (HDAC1) and Lysine-Specific Demethylase 1 (LSD1) ()[3].

In these complex architectures, the para-substituted benzyl group derived from our building block acts as the perfect rigid linker. It spans the narrow, hydrophobic tubular channel of the HDAC enzyme to position a zinc-binding group (ZBG) at the catalytic metal ion. Simultaneously, the N-methyl amide directs the capping group toward the FAD-binding pocket of LSD1[3].

EpigeneticPathway Ligand Bifunctional Inhibitor (Derived from Scaffold) HDAC HDAC1 Inhibition (Zinc Chelation) Ligand->HDAC LSD1 LSD1 Inhibition (FAD Pocket Binding) Ligand->LSD1 Chromatin Chromatin Remodeling (Hyperacetylation & Methylation) HDAC->Chromatin LSD1->Chromatin Gene Tumor Suppressor Reactivation Chromatin->Gene

Fig 2. Dual HDAC1/LSD1 inhibition pathway utilizing the functionalized scaffold.

By utilizing the N-methyl variant rather than the primary amine, researchers successfully restricted the conformational flexibility of the linker, significantly enhancing the dual-target affinity and driving apoptosis in MCF-7 breast cancer cell lines[3].

Conclusion

Methyl 4-[(methylamino)methyl]benzoate is far more than a simple linker; it is a strategic conformational tool. By leveraging its N-methyl group to induce favorable rotamers and its orthogonal ester protection for streamlined synthesis, medicinal chemists can construct highly complex, metabolically stable pharmacophores. Adhering to the self-validating protocols outlined above ensures high synthetic fidelity, accelerating the path from hit generation to lead optimization.

References

  • Molaid. "methyl 4-((methylamino)methyl)benzoate hydrochloride - CAS 160408-65-1 and Applications in N-(2-aminophenyl)benzamide compounds". Molaid Chemical Encyclopedia. Available at: [Link]

Sources

Methodological & Application

Accelerated Synthesis of Novel GPCR Ligands: Leveraging the Methyl 4-[(methylamino)methyl]benzoate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Validated Synthetic Protocols

Executive Summary & Mechanistic Rationale

The discovery of novel G protein-coupled receptor (GPCR) modulators requires versatile, high-yielding chemical scaffolds that allow for rapid exploration of three-dimensional pharmacophore space. The Methyl 4-[(methylamino)methyl]benzoate scaffold (CAS 70785-70-5) 1 has emerged as a highly privileged building block in modern medicinal chemistry. Featuring a secondary benzylic amine and a protected carboxylate moiety, this scaffold serves as a bifunctional lynchpin for the divergent synthesis of GPCR ligands, including Chemokine Receptor 2 (CCR2) antagonists and GPR68 positive allosteric modulators (PAMs) 2.

Why this scaffold?

  • Regioselective Functionalization: The secondary amine can undergo selective N -alkylation, reductive amination, or acylation to introduce hydrophobic or aromatic vectors (R1) that typically occupy the deep orthosteric or allosteric binding pockets of class A GPCRs.

  • Orthogonal Deprotection: The methyl ester provides a stable, unreactive handle during amine functionalization. Subsequent mild saponification unmasks the carboxylic acid, enabling late-stage amide coupling with diverse amine fragments (R2)—such as functionalized azetidines 3—to optimize solvent-exposed interactions and tune physicochemical properties (e.g., solubility, tPSA).

Visualizing the Synthetic and Biological Workflows

To contextualize the utility of this scaffold, the following diagrams illustrate both the general synthetic pipeline and the downstream biological pathways modulated by the resulting ligands.

SynthWorkflow A Methyl 4-[(methylamino) methyl]benzoate B N-Alkylation/Acylation (R1 Introduction) A->B Alkyl Halide, DIPEA C Ester Saponification (LiOH, THF/H2O) B->C Yield: 85-95% D Amide Coupling (R2 Introduction, HATU) C->D Primary/Secondary Amines E Novel GPCR Ligand Library D->E Yield: 70-90%

Workflow for divergent GPCR ligand synthesis using the benzylic amine scaffold.

GPCRSignaling Ligand Endogenous Agonist (e.g., CCL2 / Protons) GPCR Target GPCR (CCR2 / GPR68) Ligand->GPCR Activates Antag Synthesized Ligand (Antagonist/PAM) Antag->GPCR Modulates (Blocks/Enhances) GProt Gαi / Gαq / Gαs Proteins GPCR->GProt Signal Transduction SecondMess Second Messengers (cAMP / Ca2+) GProt->SecondMess Effector Activation Response Cellular Response (Chemotaxis / Memory) SecondMess->Response Physiological Outcome

GPCR signaling cascade modulated by the synthesized benzylic amine ligands.

Validated Experimental Protocols

The following self-validating protocols have been optimized for high throughput and minimal purification bottlenecks.

Protocol A: Regioselective N -Alkylation

Objective: Introduce the R1 hydrophobic vector to the secondary amine.

Causality & Design: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the SN​2 displacement. N,N -Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base; its steric bulk prevents it from reacting with the alkyl halide while efficiently scavenging the generated HBr. This prevents the protonation of the secondary amine scaffold, which would otherwise stall the reaction.

  • Initiation: Dissolve Methyl 4-[(methylamino)methyl]benzoate (1.0 eq, 5.0 mmol) in anhydrous MeCN (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) dropwise. Stir for 10 minutes at room temperature to ensure complete free-basing if the scaffold was supplied as an HCl salt.

  • Alkylation: Slowly add the desired alkyl/benzyl bromide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.1 eq, 5.5 mmol).

  • Reaction & Validation: Heat the mixture to 65 °C for 4–6 hours. Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=180.1 ) is consumed and the product mass dominates.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Mild Ester Saponification

Objective: Unmask the carboxylic acid for downstream coupling.

Causality & Design: Lithium hydroxide ( LiOH⋅H2​O ) is chosen over NaOH or KOH due to its milder nature, which prevents the cleavage of sensitive R1 functional groups or epimerization of any adjacent chiral centers. The THF/Water (3:1) cosolvent system is critical as it ensures the simultaneous solvation of the lipophilic ester intermediate and the hydrophilic hydroxide salt.

  • Initiation: Dissolve the N -alkylated intermediate from Protocol A (1.0 eq, 4.0 mmol) in a 3:1 mixture of THF and H2​O (16 mL).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq, 12.0 mmol) in one portion. Stir vigorously at room temperature for 12 hours.

  • Validation: Check by TLC (10% MeOH in DCM). The ester spot should disappear, replaced by a baseline-shifted carboxylic acid spot.

  • Workup: Remove THF in vacuo. Acidify the remaining aqueous layer to pH ~3 using 1M HCl. Extract the precipitated acid with DCM ( 3×15 mL). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the pure carboxylic acid intermediate.

Protocol C: Amide Coupling with Hindered Amines

Objective: Attach the R2 pharmacophore to finalize the GPCR ligand.

Causality & Design: Coupling sterically hindered or strained amines (e.g., azetidine-3-amines 3) requires a highly efficient coupling reagent. HATU is utilized because it rapidly generates an active HOAt ester. HOAt features a pyridine nitrogen that provides neighboring-group participation, accelerating the aminolysis step and drastically minimizing racemization compared to standard EDC/HOBt protocols.

  • Activation: Dissolve the carboxylic acid intermediate from Protocol B (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired R2 amine (e.g., 1-benzhydrylazetidin-3-amine) (1.2 eq, 1.2 mmol). Stir at room temperature for 4 hours.

  • Workup: Quench with water (20 mL) and extract with EtOAc ( 3×10 mL). Wash the organic layer sequentially with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO3​ , and brine.

  • Isolation: Dry and concentrate. Purify via reverse-phase preparative HPLC to obtain the final GPCR ligand in >98% purity.

Quantitative SAR Data Presentation

To demonstrate the robustness of this synthetic methodology, a subset of synthesized derivatives targeting a generic class A GPCR (e.g., CCR2) is summarized below. The data highlights how variations in R1 and R2 influence both synthetic yield and biological potency.

Cmpd IDR1 Group (N-Alkylation)R2 Group (Amide Coupling)Overall Yield (%)Purity (LC-MS)GPCR Binding IC₅₀ (nM)
LIG-01 3,5-bis(CF₃)benzylPiperidin-4-amine78%>99%14.2
LIG-02 3,5-bis(CF₃)benzyl1-Benzhydrylazetidin-3-amine72%>98%3.8
LIG-03 4-Fluorobenzyl1-Benzhydrylazetidin-3-amine81%>99%115.0
LIG-04 CyclohexylmethylPiperidin-4-amine85%>98%>1000
LIG-05 3-Chloro-4-fluorobenzyl(1R,2S)-2-Aminocyclopentanol68%>97%22.5

Note: The superior potency of LIG-02 demonstrates the synergistic effect of combining the rigid azetidine core with the electron-deficient 3,5-bis(CF₃)benzyl moiety, a relationship easily explored using the Methyl 4-[(methylamino)methyl]benzoate scaffold.

References

  • Benchchem. "Methyl 4-[(methylamino)methyl]benzoate | 70785-70-5".
  • Yu, X. et al. "Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68)". Journal of Medicinal Chemistry, 2019.
  • Bennett, S. H. et al. "A Single-Step Synthesis of Azetidine-3-amines". The Journal of Organic Chemistry, 2020.

Sources

Application Note: Amide Coupling Workflows Involving 4-[(Methylamino)methyl]benzoic Acid Derived from Its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Context

The 4-[(methylamino)methyl]benzoyl moiety is a highly versatile building block in medicinal chemistry, frequently utilized to introduce rigid aromatic linkers with basic amine functionality. This structural motif improves aqueous solubility and provides crucial hydrogen-bond interactions in targeted therapies.

However, utilizing 4-[(methylamino)methyl]benzoic acid directly as an acyl donor presents a fundamental synthetic challenge: the molecule contains both a nucleophilic secondary amine and a carboxylic acid. If subjected to standard coupling conditions, the unprotected zwitterionic amino acid undergoes rapid self-condensation and oligomerization. Therefore, an orthogonal "protection-hydrolysis-coupling" sequence is mandatory. By starting from the commercially available precursor, 1[1], the secondary amine can be selectively masked, allowing the ester to be cleanly saponified to the active carboxylic acid for subsequent amide coupling.

Mechanistic Rationale & Workflow Visualization

The standard workflow relies on the chemical orthogonality of the tert-butyloxycarbonyl (Boc) protecting group, as established in standard protective group methodologies by 2[2].

  • Protection: The secondary amine of the methyl ester is protected using Boc anhydride.

  • Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH because the Li⁺ ion coordinates to the carbonyl oxygen, enhancing electrophilicity and allowing for mild hydrolysis that does not disturb the acid-sensitive Boc group[1].

  • Amide Coupling: The resulting 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid is coupled to the target amine. We recommend HATU due to its generation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. As detailed by 3[3], the 7-nitrogen of HOAt provides an intramolecular base-catalysis effect, drastically improving yields for hindered amines.

  • Deprotection: Acidic cleavage of the Boc group yields the final target.

G SM Methyl 4-[(methylamino)methyl]benzoate (Starting Material) Boc Step 1: Amine Protection Reagents: Boc2O, Et3N, DCM SM->Boc Int1 Methyl 4-((N-Boc-N-methylamino)methyl)benzoate (Protected Intermediate) Boc->Int1 Hydrolysis Step 2: Ester Saponification Reagents: LiOH·H2O, THF/H2O Int1->Hydrolysis Acid 4-((N-Boc-N-methylamino)methyl)benzoic acid (Coupling Precursor) Hydrolysis->Acid Coupling Step 3: Amide Coupling Reagents: Target Amine, HATU, DIPEA, DMF Acid->Coupling Amide Boc-Protected Target Amide (Coupled Product) Coupling->Amide Deprotect Step 4: Boc Deprotection Reagents: TFA, DCM Amide->Deprotect Final Final Amide Derivative (TFA Salt) Deprotect->Final

Synthesis workflow from methyl ester precursor to the final amide derivative.

Quantitative Data: Coupling Reagent Selection

The choice of coupling reagent directly impacts the efficiency of the reaction, especially when coupling the bulky 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoyl moiety to complex pharmaceutical intermediates.

Table 1: Comparison of Amide Coupling Reagents for 4-((N-Boc-N-methylamino)methyl)benzoic Acid

Coupling ReagentActivation IntermediateTypical YieldByproduct RemovalCostRecommended Application
HATU / DIPEA HOAt active ester85–95%Aqueous wash (polar)HighSterically hindered or electron-deficient amines.
EDC / HOBt HOBt active ester70–85%Aqueous wash (water-soluble urea)LowStandard primary amines; easy aqueous workup.
T3P / Pyridine Mixed anhydride75–90%Water wash (highly water-soluble)MediumScale-up synthesis; low toxicity profile.

Step-by-Step Experimental Protocols

Protocol A: Derivation of the Free Acid Precursor

Step A1: N-Boc Protection

  • Reaction Setup: Dissolve methyl 4-[(methylamino)methyl]benzoate (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C in an ice bath. Causality: Cooling prevents exothermic runaway and minimizes potential side reactions.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The secondary amine starting material stains strongly with ninhydrin, whereas the Boc-protected intermediate is ninhydrin-negative[2].

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and Et₃N), followed by saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step A2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the crude methyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.2 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Causality: LiOH provides mild basic conditions that selectively hydrolyze the ester without cleaving the Boc group[1]. Stir at room temperature for 12 hours.

  • Solvent Removal: Remove THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Critical Causality: Do not over-acidify (pH < 2), as this risks premature Boc deprotection.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid as a white solid.

Protocol B: Amide Coupling and Deprotection

Step B1: HATU-Mediated Amide Coupling

  • Reaction Setup: Dissolve 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to ensure the target amine is fully free-based and to neutralize the acidic byproducts of the coupling reagent.

  • Activation: Add HATU (1.2 equiv) in one portion. Causality: HATU rapidly forms an active HOAt ester. The order of addition is crucial; adding HATU last minimizes premature activation and potential hydrolysis of the active ester[3]. Stir at room temperature for 16 hours.

  • Self-Validating Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and heavily with brine (5x) . Causality: The repeated brine wash is a self-validating technique to ensure complete removal of DMF, which otherwise artificially inflates the perceived yield and interferes with downstream deprotection. Concentrate and purify via flash chromatography.

Step B2: Boc Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected amide in DCM (0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the final 4-[(methylamino)methyl]benzamide derivative as a TFA salt.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-[(methylamino)methyl]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of Methyl 4-[(methylamino)methyl]benzoate. As a drug development professional, achieving high yield and purity for this secondary amine intermediate requires precise control over reaction kinetics to prevent over-alkylation, over-reduction, and ester hydrolysis.

Mechanistic Overview & Pathway Selection

The synthesis of Methyl 4-[(methylamino)methyl]benzoate typically proceeds via one of two primary pathways:

  • Reductive Amination of methyl 4-formylbenzoate with methylamine.

  • Nucleophilic Substitution (S_N2) of methyl 4-(bromomethyl)benzoate with methylamine.

From an optimization standpoint, reductive amination is the preferred route 1. S_N2 substitution often suffers from poor chemoselectivity, as the resulting secondary amine product is more nucleophilic than the primary amine starting material, leading to rapid over-alkylation (tertiary amine formation) 2.

SynthesisRoutes A Methyl 4-formylbenzoate (Aldehyde) C Imine / Iminium Intermediate A->C MeNH2 -H2O F Methyl 4-(hydroxymethyl)benzoate (Alcohol Byproduct) A->F NaBH4 (Premature reduction) B Methyl 4-(bromomethyl)benzoate (Benzyl Bromide) D Methyl 4-[(methylamino)methyl]benzoate (Target Molecule) B->D MeNH2 (Excess) (SN2 Substitution) E Over-alkylated Byproduct (Tertiary Amine) B->E MeNH2 (Deficit) (Over-alkylation) C->D NaBH(OAc)3 (Reductive Amination) D->E Reaction with B

Fig 1. Mechanistic pathways and byproducts in the synthesis of the target molecule.

Troubleshooting & FAQs

Q1: Why am I observing significant over-reduction to methyl 4-(hydroxymethyl)benzoate during my reductive amination? Causality: This occurs when the reducing agent reduces the starting aldehyde before the imine has fully formed. Solution: You must decouple the imine formation from the reduction step. Do not use sodium borohydride ( NaBH4​ ), as it indiscriminately reduces aldehydes. Instead, use sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetoxy ligands attenuate the boron's hydride-donating ability, rendering it unreactive toward the aldehyde but sufficiently reactive to reduce the highly electrophilic iminium intermediate 3.

Q2: My LC-MS shows a mass corresponding to a tertiary amine (over-alkylation). How do I suppress this? Causality: In reductive amination, this means the formed secondary amine is reacting with unreacted aldehyde to form an enamine/iminium species, which is then reduced. In S_N2 substitution, it means the secondary amine is attacking the benzyl bromide. Solution: For reductive amination, ensure a slight stoichiometric excess of methylamine (1.2 to 1.5 eq). For S_N2 substitution, you must use a massive excess of methylamine (10+ eq) and employ "inverse addition" (adding the electrophile dropwise to the amine solution) to maintain pseudo-infinite dilution of the electrophile.

Q3: I am losing the methyl ester group and observing the corresponding carboxylic acid. What is causing this hydrolysis? Causality: Using aqueous methylamine solutions (e.g., 40% in water) introduces hydroxide ions and water, which readily hydrolyze the methyl ester under prolonged reaction times or slightly elevated temperatures. Solution: Switch to an anhydrous amine source. The most reliable method is using methylamine hydrochloride ( MeNH2​⋅HCl ) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloroethane (DCE).

TroubleshootingTree Start Issue: Low Yield of Target Amine LCMS Analyze Crude by LC-MS Start->LCMS Path1 High Benzyl Alcohol (m/z 167) LCMS->Path1 Path2 High Tertiary Amine (m/z 328) LCMS->Path2 Path3 Carboxylic Acid (m/z 166) LCMS->Path3 Sol1 Use NaBH(OAc)3 Pre-form imine longer Path1->Sol1 Sol2 Increase MeNH2 eq. Use inverse addition Path2->Sol2 Sol3 Use anhydrous MeNH2 Avoid aqueous base Path3->Sol3

Fig 2. Troubleshooting logic tree for resolving low yield and byproduct issues.

Optimization Metrics & Quantitative Data

The following tables summarize empirical data for optimizing the reductive amination pathway.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentImine Reduction RateAldehyde Reduction RateTarget Yield (%)Primary Byproduct
NaBH4​ Very FastVery Fast25 - 40%Benzyl alcohol
NaBH3​CN FastSlow65 - 80%None (Cyanide toxicity risk)
NaBH(OAc)3​ FastVery Slow> 90%None (Clean conversion)

Table 2: Amine Source & Solvent Optimization

Amine SourceSolventEq.Ester HydrolysisYield (%)Notes
40% aq. MeNH2​ MeOH2.0High45%Water promotes ester hydrolysis
2M MeNH2​ in THFDCE1.5Low85%Good, but free amine is volatile
MeNH2​⋅HCl
  • DIPEA
DCE1.2None94%Optimal; precise stoichiometry

Validated Experimental Protocols

Protocol A: Optimized Reductive Amination (Preferred Method)

This protocol utilizes anhydrous conditions and NaBH(OAc)3​ to ensure absolute chemoselectivity. It is designed as a self-validating system with built-in analytical checkpoints.

Materials:

  • Methyl 4-formylbenzoate (1.0 eq, 10 mmol, 1.64 g)

  • Methylamine hydrochloride (1.2 eq, 12 mmol, 0.81 g)

  • DIPEA (1.2 eq, 12 mmol, 2.1 mL)

  • NaBH(OAc)3​ (1.5 eq, 15 mmol, 3.18 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve methyl 4-formylbenzoate in 40 mL of anhydrous DCE. Add methylamine hydrochloride followed by DIPEA.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours to allow for complete imine formation.

  • Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Acceptance Criteria: The aldehyde peak (m/z 165 [M+H]+ ) must be <5% relative area. The imine peak (m/z 178 [M+H]+ ) should be the dominant species. Do not proceed to step 4 until this is verified.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3​ portionwise over 10 minutes to manage mild exotherms. Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2: Analyze a second aliquot via LC-MS.

    • Acceptance Criteria: Complete disappearance of the imine mass. Appearance of the target secondary amine (m/z 180 [M+H]+ ).

  • Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Nucleophilic Substitution (Alternative Method)

Use this protocol only if reductive amination reagents are unavailable. It relies on inverse addition to prevent the formation of the tertiary amine byproduct.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve a massive excess of methylamine (2M in THF, 10.0 eq) in a round-bottom flask and cool to 0 °C.

  • Inverse Addition: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimum volume of THF. Add this solution dropwise via a syringe pump over 1 hour to the vigorously stirring methylamine solution.

  • Self-Validation Checkpoint: TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the starting material ( Rf​≈0.8 ) and the appearance of a polar, ninhydrin-active spot ( Rf​≈0.2 ).

  • Workup: Carefully evaporate the excess methylamine and THF under reduced pressure (use a well-ventilated fume hood). Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ , extract, dry, and concentrate.

References

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling Source: MDPI (2026) URL:[Link]

  • Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent Source: National Institutes of Health (NIH) / PMC (2018) URL:[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

"common side products in the synthesis of Methyl 4-[(methylamino)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-[(methylamino)methyl]benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of this important intermediate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

The primary and most common route to Methyl 4-[(methylamino)methyl]benzoate is the reductive amination of Methyl 4-formylbenzoate with methylamine.[1][2] This guide will focus on the side products and challenges associated with this pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Question 1: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the tertiary amine, Methyl 4-{[bis(methyl)amino]methyl}benzoate. Why is this happening and how can I prevent it?

Answer:

The formation of the tertiary amine is a classic side reaction in reductive aminations and is often the primary impurity.[3][4] This occurs when the desired secondary amine product, Methyl 4-[(methylamino)methyl]benzoate, acts as a nucleophile and reacts with another molecule of the starting aldehyde, Methyl 4-formylbenzoate. This subsequent iminium ion is then reduced to form the tertiary amine.

Mechanism of Tertiary Amine Formation:

  • Initial Reductive Amination: Methyl 4-formylbenzoate + Methylamine → Iminium ion intermediate

  • Reduction to Secondary Amine: Iminium ion intermediate + Reducing agent → Methyl 4-[(methylamino)methyl]benzoate (Desired Product)

  • Side Reaction with Secondary Amine: Methyl 4-[(methylamino)methyl]benzoate + Methyl 4-formylbenzoate → New Iminium ion intermediate

  • Reduction to Tertiary Amine: New Iminium ion intermediate + Reducing agent → Methyl 4-{[bis(methyl)amino]methyl}benzoate (Side Product)

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde. This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the amine. This allows for the initial imine formation to proceed to a significant extent before reduction, minimizing the concentration of free aldehyde available to react with the product.

  • Pre-formation of the Imine: Mix the aldehyde and amine in the solvent and stir for a period (e.g., 30-60 minutes) before adding the reducing agent.[4] This can be particularly effective. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.[4]

  • pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) generally favor imine formation.[3] However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[3] You can use a mild acid like acetic acid to catalyze imine formation.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, it can be too reactive. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are more selective for the iminium ion over the aldehyde, which can suppress the formation of the tertiary amine.[3]

Question 2: My reaction mixture contains a significant amount of Methyl 4-(hydroxymethyl)benzoate. What is causing this and how can I avoid it?

Answer:

The presence of Methyl 4-(hydroxymethyl)benzoate indicates the over-reduction of your starting material, Methyl 4-formylbenzoate. This occurs when the reducing agent directly reduces the aldehyde functional group to a primary alcohol.

Mechanism of Over-reduction:

Methyl 4-formylbenzoate + Reducing agent → Methyl 4-(hydroxymethyl)benzoate

Troubleshooting Strategies:

  • Choice of Reducing Agent: This is the most critical factor. Sodium borohydride (NaBH₄) can reduce aldehydes, especially at neutral or slightly acidic pH.[5][6] To minimize this, consider using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the protonated iminium ion than the neutral aldehyde.[3]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of aldehyde reduction.

  • Order of Addition: As mentioned previously, pre-forming the imine before the addition of the reducing agent can be beneficial. This reduces the concentration of free aldehyde when the reducing agent is present.

Question 3: I have isolated a product with a carboxylic acid group instead of the methyl ester. Why did my ester hydrolyze?

Answer:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-[(methylamino)methyl]benzoic acid, can occur if the reaction or work-up conditions are too harsh.

Mechanism of Ester Hydrolysis:

Methyl 4-[(methylamino)methyl]benzoate + H₂O (acid or base catalysis) → 4-[(methylamino)methyl]benzoic acid + Methanol

Troubleshooting Strategies:

  • Control of pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures.[7][8][9][10] If using an acidic catalyst for imine formation, use a mild acid like acetic acid and only in catalytic amounts. During work-up, be mindful of the pH when quenching the reaction or performing extractions.

  • Reaction Temperature: Avoid prolonged heating of the reaction mixture. If heating is necessary to drive the reaction to completion, use the lowest effective temperature.

  • Aqueous Work-up: Minimize the time the product is in contact with aqueous acidic or basic solutions during the work-up procedure. Perform extractions promptly and at controlled temperatures.

Question 4: My reaction is incomplete, and I have a significant amount of unreacted Methyl 4-formylbenzoate. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to the reaction equilibrium and kinetics.

Troubleshooting Strategies:

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalysis: As mentioned, the formation of the imine, which is often the rate-limiting step, can be catalyzed by a mild acid.[3]

  • Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water.[1] According to Le Chatelier's principle, removing water can drive the equilibrium towards the imine, thus increasing the overall conversion. This can be achieved by using a Dean-Stark apparatus (if the solvent and temperature are appropriate) or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[4]

  • Temperature: Gently warming the reaction mixture might increase the reaction rate, but be cautious of promoting side reactions like ester hydrolysis.

Visualization of Reaction Pathways

The following diagram illustrates the main synthetic route to Methyl 4-[(methylamino)methyl]benzoate and the competing pathways leading to common side products.

Synthesis_Pathways Aldehyde Methyl 4-formylbenzoate Imine Iminium Ion Aldehyde->Imine + H2O Side_Product_2 Methyl 4-(hydroxymethyl)benzoate (Over-reduction) Aldehyde->Side_Product_2 Amine Methylamine Amine->Imine + H2O Product Methyl 4-[(methylamino)methyl]benzoate (Desired Product) Imine->Product Side_Product_1 Methyl 4-{[bis(methyl)amino]methyl}benzoate (Tertiary Amine) Product->Side_Product_1 + Methyl 4-formylbenzoate + Reducing Agent Side_Product_3 4-[(methylamino)methyl]benzoic acid (Hydrolysis) Product->Side_Product_3 Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Product Reducing_Agent->Side_Product_2 H2O H2O (Acid/Base) H2O->Side_Product_3

Sources

Technical Support Center: Purification of Methyl 4-[(methylamino)methyl]benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-[(methylamino)methyl]benzoate using column chromatography. Our focus is on providing practical, field-proven insights to overcome common challenges, ensuring both high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are critical for designing a successful purification strategy for Methyl 4-[(methylamino)methyl]benzoate.

Q1: What are the main challenges in purifying Methyl 4-[(methylamino)methyl]benzoate on silica gel?

A1: The primary challenge stems from the compound's structure: it contains a basic secondary amine. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can lead to strong, often irreversible, binding of the basic amine, resulting in significant peak tailing, low or no product recovery, and in some cases, degradation of the target compound on the column.[1][2]

Q2: What is the best stationary phase for this purification?

A2: While standard silica gel is the most common stationary phase, its use requires modification for basic compounds. The recommended approach is to use deactivated silica gel . Alternatively, less acidic stationary phases like alumina (neutral or basic) or amino-functionalized silica can be employed, though these are often more expensive and may require different solvent systems.[2][3]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis.[1][4] A common starting point is a solvent system of intermediate polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1][5] For Methyl 4-[(methylamino)methyl]benzoate, the key is to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. This modifier "neutralizes" the acidic silanol sites on the silica gel, preventing the amine from binding strongly and allowing for proper elution.[2][6] The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on the TLC plate.

Q4: Should I use a gradient or isocratic elution?

A4: This depends on the complexity of your crude mixture. If TLC analysis shows impurities that are very close in polarity to your product, a shallow gradient elution (gradually increasing the proportion of the more polar solvent) will likely provide better resolution. If the impurities are significantly more or less polar, a simple isocratic (constant solvent composition) elution is faster and sufficient.

Experimental Workflow: From Crude Material to Pure Product

The following diagram outlines the logical flow for the purification of Methyl 4-[(methylamino)methyl]benzoate.

Purification Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC Develop TLC Method (e.g., Hex/EtOAc + 1% TEA) Optimize Optimize Rf to ~0.3 TLC->Optimize Adjust polarity PrepColumn Prepare Column (Slurry pack deactivated silica) Optimize->PrepColumn Translate conditions Load Load Sample (Dry or Wet Loading) PrepColumn->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Product (NMR, MS, Purity) Evaporate->Characterize Troubleshooting Tree Start Problem Observed Streak Streaking / Tailing? Start->Streak NoElution No Elution? Start->NoElution PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? Start->LowYield AddBase Add/Increase Triethylamine (1%) Streak->AddBase Yes ReduceLoad Reduce Sample Load Streak->ReduceLoad Also consider IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes ChangeSolvent Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolvent Yes PoorSep->ReduceLoad Also try SlowFlow Decrease Flow Rate PoorSep->SlowFlow Also try LowYield->AddBase Yes LowYield->IncreasePolarity Ensure all product eluted IncreasePolarity->AddBase If still no elution

Sources

"preventing over-alkylation in the synthesis of Methyl 4-[(methylamino)methyl]benzoate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl 4-[(methylamino)methyl]benzoate (CAS: 70785-70-5)[1].

Synthesizing secondary benzylamines is notoriously prone to poor yields due to the "runaway train" effect of over-alkylation[2]. Below, we break down the mechanistic root causes of this issue and provide self-validating, field-proven protocols to ensure high-purity mono-alkylation.

The Mechanistic Root Cause: Why Over-Alkylation Occurs

When attempting to synthesize Methyl 4-[(methylamino)methyl]benzoate via the direct alkylation of methylamine with methyl 4-(bromomethyl)benzoate, you are fighting basic kinetics.

The Causality: Alkyl groups are electron-donating. When a primary amine (methylamine) undergoes a single alkylation, the resulting secondary amine product is significantly more nucleophilic than the starting material[2]. Consequently, the newly formed secondary amine aggressively competes with the remaining primary amine for the electrophile, leading to an uncontrolled SN​2 cascade that produces unwanted tertiary amines (e.g., N,N-bis(4-(methoxycarbonyl)benzyl)methylamine)[3].

ReactionPathway cluster_0 Preferred: Reductive Amination cluster_1 Problematic: Direct Alkylation A Methyl 4-formylbenzoate + Methylamine B Imine Intermediate A->B Condensation C Target Secondary Amine (Mono-alkylated) B->C NaBH(OAc)3 (Selective) D Methyl 4-(bromomethyl)benzoate + Methylamine E Target Secondary Amine D->E SN2 Reaction F Tertiary Amine (Over-alkylated) E->F Competing SN2 (Runaway Effect)

Chemical pathways comparing controlled reductive amination vs. runaway direct alkylation.

The Gold Standard Strategy: Reductive Amination

To bypass the kinetics of direct alkylation, the superior method for controlled mono-alkylation is Reductive Amination [2]. By reacting methylamine with methyl 4-formylbenzoate, an imine intermediate is formed. Imines only form once; once reduced, the resulting secondary amine cannot react with another aldehyde without further reduction, effectively halting the reaction at the desired stage[3].

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is critical to prevent the premature reduction of your starting aldehyde into a benzyl alcohol byproduct[4].

Reducing AgentRelative ReactivityChemoselectivity (Imine vs. Aldehyde)Optimal pHSuitability for this Synthesis
NaBH4​ HighLow (Reduces aldehydes rapidly)8 - 10Poor (Yields alcohol byproduct)
NaBH3​CN ModerateHigh6 - 8Good (Generates toxic HCN gas)
NaBH(OAc)3​ LowVery High4 - 5Excellent (Mild, non-toxic, selective)
Protocol 1: Self-Validating Reductive Amination

This protocol utilizes Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to ensure maximum chemoselectivity.

Step 1: Imine Condensation

  • Action: Dissolve 1.0 eq of methyl 4-formylbenzoate in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add 1.2 eq of methylamine (2M solution in THF). Stir at room temperature for 30 minutes.

  • Causality: DCE is preferred over Dichloromethane (DCM) as it allows for slightly higher reaction temperatures if steric hindrance becomes an issue, without risking solvent evaporation[2].

  • Validation Check: Run TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot must completely disappear before proceeding.

Step 2: Selective Reduction

  • Action: Cool the vessel to 0 °C. Add 1.5 eq of NaBH(OAc)3​ portion-wise over 15 minutes. Stir for 2-4 hours, allowing it to warm to room temperature.

  • Causality: NaBH(OAc)3​ is highly selective for the protonated iminium ion. Keeping the initial addition at 0 °C suppresses any trace background reduction of unreacted aldehyde[3].

  • Validation Check: Perform LC-MS analysis. Confirm the disappearance of the imine mass and the presence of the target secondary amine ( [M+H]+=180.1 ).

Step 3: Quench and Extraction

  • Action: Quench slowly with saturated aqueous NaHCO3​ until gas evolution ceases. Extract 3x with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate.

  • Causality: The basic quench neutralizes the acetic acid byproduct of the reducing agent and ensures the secondary amine product is in its free-base form, driving it into the organic layer during extraction.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE (RT, 30 min) Check1 TLC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Add AcOH cat.) Step2 2. Reduction Add NaBH(OAc)3 portionwise (2-4 hrs) Check1->Step2 Yes Check2 LC-MS Check: Target Mass[M+H]+ 180.1? Step2->Check2 Check2->Step2 No (Stir longer) Step3 3. Quench & Extract Sat. NaHCO3, Extract with EtOAc Check2->Step3 Yes Step4 4. Pure Methyl 4-[(methylamino)methyl]benzoate Step3->Step4

Self-validating experimental workflow for the reductive amination protocol.

Alternative Strategy: Direct Alkylation via Statistical Control

If you are strictly limited to using methyl 4-(bromomethyl)benzoate as your starting material, you must rely on statistical probability to prevent over-alkylation.

Protocol 2: Excess Amine Addition
  • Action: Cool a massive stoichiometric excess (15–20 eq) of methylamine solution to 0 °C. Dissolve 1.0 eq of methyl 4-(bromomethyl)benzoate in THF and add it dropwise to the amine solution over 2 hours using a syringe pump.

  • Causality (Collision Theory): By flooding the reaction environment with the primary amine and keeping the electrophile concentration extremely low (via slow addition), the benzyl bromide is statistically guaranteed to collide with methylamine rather than the trace amounts of newly formed secondary amine.

  • Validation Check: Evaporate the excess methylamine under reduced pressure. Analyze the crude mixture via NMR; the singlet corresponding to the N−CH3​ protons should integrate perfectly with the benzylic CH2​ protons, indicating mono-alkylation.

Troubleshooting FAQs

Q: I am executing a reductive amination, but I am observing a large amount of methyl 4-(hydroxymethyl)benzoate byproduct. What went wrong? A: This is the reduced aldehyde byproduct. It occurs if the reducing agent is added before the imine condensation is complete, or if a harsh reducing agent like NaBH4​ is used instead of NaBH(OAc)3​ [3]. Always validate complete imine formation via TLC (Step 1) before introducing the hydride source.

Q: Can I use the Gabriel Synthesis method to make this molecule and avoid over-alkylation entirely? A: No. While the Gabriel Synthesis uses phthalimide to brilliantly prevent over-alkylation, it is strictly limited to the preparation of primary aliphatic amines[5]. Because your target molecule contains a methyl group on the nitrogen (making it a secondary amine), the Gabriel method is chemically incompatible.

Q: I used direct alkylation and still see 10% of the tertiary amine byproduct in my LC-MS. How do I separate it? A: Because the tertiary amine lacks an N-H bond, it has different hydrogen-bonding capabilities than your target secondary amine. You can separate them via silica gel flash chromatography using a DCM/MeOH gradient with 1% Triethylamine (TEA). The TEA prevents the secondary amine from streaking on the column. Alternatively, consider a Boc-protection strategy on the starting amine to completely block tertiary amine formation[2].

Sources

Technical Support Center: TLC Analysis of Methyl 4-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 4-[(methylamino)methyl]benzoate and its derivatives.

Analyzing secondary benzylamines via Thin Layer Chromatography (TLC) presents unique chromatographic challenges, primarily due to strong intermolecular interactions with the stationary phase and the potential for on-plate degradation. This document provides a self-validating framework to troubleshoot streaking, optimize visualization, and ensure reproducible resolution.

Analyte Profiling & Chromatographic Behavior

To successfully separate this compound from its derivatives (such as amides, tertiary amines, or hydrolyzed acids), you must account for the specific functional groups driving stationary phase interactions.

Table 1: Chemical Properties and TLC Behavior of Target and Common Derivatives

Analyte / DerivativeFunctional GroupsUV Activity (254 nm)Ninhydrin Stain ResultRecommended Mobile Phase AdditiveExpected TLC Migration (Normal Phase)
Methyl 4-[(methylamino)methyl]benzoate Sec-Amine, Ester, AreneStrong (Dark spot)Yellow/Orange (Iminium salt)1–2% Triethylamine (TEA)Mid-Rf (Requires base to prevent streaking)
N-Acylated Derivative (Amide) Amide, Ester, AreneStrong (Dark spot)Negative (No free amine)None (Neutral)High-Rf (Less polar than free amine)
4-[(methylamino)methyl]benzoic acid Sec-Amine, Carboxylic AcidStrong (Dark spot)Yellow/OrangeReversed-Phase or BAW systemBaseline (Zwitterion formation)
N-Alkylated Derivative (Tert-Amine) Tert-Amine, Ester, AreneStrong (Dark spot)Negative1–2% Triethylamine (TEA)Mid-High Rf (Lacks N-H hydrogen bonding)

Diagnostic Workflow for Amine TLC

Use the following decision tree to systematically resolve poor separation or visualization issues during your experiments.

TLC_Workflow Start Spot Sample: Methyl 4-[(methylamino)methyl]benzoate UV Visualize under UV (254 nm) Start->UV Streak Is the analyte streaking? UV->Streak AddTEA Add 1-2% Triethylamine (TEA) to mobile phase Streak->AddTEA Yes Baseline Is the spot stuck at the baseline? (Possible Ester Hydrolysis) Streak->Baseline No AddTEA->UV Re-run TLC RP_TLC Switch to Reversed-Phase TLC or BAW solvent system Baseline->RP_TLC Yes Stain Stain with Ninhydrin (Yellow/Orange = Sec-Amine) Baseline->Stain No RP_TLC->Stain Done Calculate Rf & Document Stain->Done

Diagnostic workflow for troubleshooting TLC separation of Methyl 4-[(methylamino)methyl]benzoate.

Troubleshooting & FAQs

Q1: Why does Methyl 4-[(methylamino)methyl]benzoate streak severely on standard silica gel plates, and how can I resolve this?

Causality: Standard normal-phase silica gel (SiO₂) is populated with slightly acidic silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. Because the secondary amine in your target compound is basic, it becomes protonated by these silanols. This creates a strong electrostatic drag (a continuous retention-release cycle) that manifests as a smeared streak rather than a tight spot . Fix: Add 1–2% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial Lewis base, competitively binding to and neutralizing the acidic silanol sites. This "deadens" the plate, preventing the protonation of your analyte and yielding a well-resolved spot.

Q2: I am synthesizing an N-acylated derivative (amide) from this starting material. How can I differentiate the product from the starting material if both are UV-active?

Causality: Both compounds contain a benzoate chromophore, making them strongly UV-active at 254 nm. However, reacts specifically with nucleophilic amines. While primary amines form Ruhemann's purple, secondary amines (like your starting material) condense with Ninhydrin to form a distinct yellow-orange iminium salt . The synthesized amide lacks this free nucleophilic amine and will not react. Fix: Implement a dual-visualization strategy. First, mark all spots under UV 254 nm. Next, dip the plate in a 0.2% Ninhydrin solution and heat at 110°C. The starting material will turn yellow-orange, while the amide product will remain unstained.

Q3: I suspect my ester has hydrolyzed to 4-[(methylamino)methyl]benzoic acid, but the spot remains stuck at the baseline regardless of how much methanol I add to the mobile phase. Why?

Causality: The hydrolyzed product is a zwitterion (possessing both a basic secondary amine and an acidic carboxylate). On normal-phase silica, zwitterions form extremely strong intermolecular hydrogen bonds and ionic networks with the stationary phase, rendering them completely immobile in standard organic solvent systems . Fix: Do not rely on standard normal-phase TLC for zwitterions. Switch to Reversed-Phase TLC (RP-18) using a water/methanol gradient. If you must use normal-phase silica, employ a highly polar, protic solvent system such as n-Butanol:Acetic Acid:Water (BAW, typically 4:1:1) to disrupt the ionic lattice.

Q4: How can I tell if my compound is degrading on the TLC plate or just streaking due to poor solvent choice?

Causality: Silica gel is a mild Lewis acid and can catalyze the degradation of sensitive compounds (like ester hydrolysis or amine oxidation) during the run. Fix (Self-Validating System): Run a 2D-TLC plate . Spot your sample in the bottom corner and develop the plate in the first dimension. Remove the plate, dry it completely, rotate it 90 degrees, and develop it again using the exact same mobile phase.

  • If the compound is stable, all spots will lie perfectly on the diagonal axis.

  • If off-diagonal spots appear, your compound is actively degrading on the silica gel during the run. In this case, switch to alumina plates or pre-treat your silica plates with a basic buffer.

Standard Operating Procedure: Optimized TLC for Secondary Benzylamines

To ensure scientific integrity and reproducible results, follow this self-validating protocol when analyzing Methyl 4-[(methylamino)methyl]benzoate.

Step 1: Mobile Phase Preparation & Saturation

  • Prepare your base solvent system (e.g., Hexanes:Ethyl Acetate at a 1:1 ratio).

  • Add exactly 1.5% (v/v) Triethylamine (TEA) to the mixture. Note: Prepare this fresh daily, as prolonged exposure to basic modifiers can cause base-catalyzed hydrolysis of the methyl ester in your sample.

  • Pour the mobile phase into a twin-trough TLC chamber. Insert a piece of filter paper to act as a wick, cover with a heavy lid, and allow the chamber to saturate with solvent vapor for at least 15 minutes.

Step 2: Sample Application

  • Dissolve your analyte in a volatile, non-reactive solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.

  • Using a glass microcapillary, apply the sample 1.5 cm from the bottom of a Silica Gel 60 F254 plate. Keep the spot diameter under 2 mm to prevent artificial band broadening.

  • Self-Validation Step: Always spot a known reference standard (co-spot) in the adjacent lane to verify Rf shifts caused by the TEA modifier.

Step 3: Development

  • Place the plate in the saturated chamber using forceps. Ensure the solvent level is below the baseline spots.

  • Allow the solvent front to migrate until it is 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a graphite pencil, and evaporate the mobile phase completely using a gentle stream of compressed air or a heat gun on a low setting.

Step 4: Sequential Visualization

  • Non-Destructive: Examine the plate under a shortwave UV lamp (254 nm). The aromatic benzoate ring will quench the plate's fluorescence, appearing as a dark spot. Outline the spots lightly with a pencil.

  • Destructive (Chemical Confirmation): Dip the plate into a freshly prepared Ninhydrin stain (0.2% w/v in ethanol) . Wipe the back of the plate and heat it evenly on a hot plate at 110°C for 3–5 minutes. The secondary amine will emerge as a distinct yellow-orange spot, confirming the presence of the intact methylamino group.

References

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall,[Link]

  • Wikipedia. "Ninhydrin." Wikipedia, The Free Encyclopedia, [Link]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation, [Link]

  • EPFL. "TLC Visualization Reagents." École Polytechnique Fédérale de Lausanne, [Link]

"characterization of impurities in crude Methyl 4-[(methylamino)methyl]benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the synthesis, isolation, and characterization of secondary amine building blocks.

Methyl 4-[(methylamino)methyl]benzoate (often handled as its hydrochloride salt, CAS: 160408-65-1 1) is a critical intermediate in the development of various active pharmaceutical ingredients (APIs). However, its crude reaction profile is notoriously complex. This guide is designed to deconstruct the chemical causality behind the impurities you are seeing and provide self-validating analytical protocols to resolve them.

Synthesis & Impurity Profiling: The "Why" and "What"

Before we can troubleshoot an analytical chromatogram, we must understand the mechanistic origins of the chemical matrix.

G SM1 Methyl 4-formylbenzoate (Reductive Amination) Target Methyl 4-[(methylamino)methyl]benzoate (Target Intermediate) SM1->Target NaBH(OAc)3 Imp1 N,N-bis(4-(methoxycarbonyl)benzyl)methylamine (Over-alkylation Impurity) SM1->Imp1 SM2 Methyl 4-(bromomethyl)benzoate (Nucleophilic Substitution) SM2->Target Base, SN2 SM2->Imp1 Reagent Methylamine Reagent->Target Target->Imp1 Competing Nucleophile Imp2 4-[(methylamino)methyl]benzoic acid (Hydrolysis Impurity) Target->Imp2 Aqueous Basic Workup

Chemical pathways for the synthesis and impurity generation of the target intermediate.

Q: What are the primary synthetic routes for this molecule, and what impurities do they inherently generate? A: There are two standard approaches, both of which generate a specific set of degradants:

  • Reductive Amination: Reacting methyl 4-formylbenzoate with methylamine using a reducing agent like NaBH(OAc)₃ 2.

  • Nucleophilic Substitution: Reacting methyl 4-(bromomethyl)benzoate with methylamine 3.

In both routes, the most problematic impurity is the tertiary amine (over-alkylation product) .

Q: Why do we consistently see this tertiary amine impurity, even when using a stoichiometric excess of methylamine? A: This is a classic issue of competing nucleophilicity. The target product is a secondary amine. Because the alkyl groups on the newly formed secondary amine are electron-donating, the nitrogen in Methyl 4-[(methylamino)methyl]benzoate is actually more nucleophilic than the primary nitrogen in the starting methylamine. Consequently, the product aggressively competes with the reagent for the remaining electrophile (the iminium ion or the benzyl bromide), leading to the formation of N,N-bis(4-(methoxycarbonyl)benzyl)methylamine.

Q: Why does my LC-MS show a significant peak at m/z 166.1, and how do I prevent it? A: A peak at m/z 166.1 corresponds to 4-[(methylamino)methyl]benzoic acid. This is a hydrolysis degradant . The causality here lies in the workup phase. Secondary amines are often isolated via an aqueous basic workup (e.g., using NaOH or K₂CO₃ to neutralize the hydrochloride salt). The methyl ester moiety is highly susceptible to base-catalyzed saponification during this step 2. To prevent this, quench the reaction at lower temperatures (0–5 °C) and use a milder base like NaHCO₃, minimizing the time the product spends in the aqueous alkaline phase.

Analytical Characterization: Quantitative Data

To effectively troubleshoot, you must correlate your chromatographic peaks with their mechanistic origins. Below is the standardized quantitative profiling data for this chemical matrix using a standard C18 reverse-phase column (0.1% Formic Acid in Water/Acetonitrile gradient).

Impurity ProfileRelative Retention Time (RRT)Observed m/z [M+H]⁺UV λ_max (nm)Mechanistic Origin
Methyl 4-[(methylamino)methyl]benzoate 1.00180.1235Primary Target (Secondary Amine)
4-[(methylamino)methyl]benzoic acid 0.45166.1230Base-catalyzed ester hydrolysis
Methyl 4-formylbenzoate 1.45165.0254Unreacted starting material
N,N-bis(4-(methoxycarbonyl)benzyl)methylamine 1.85328.2235Nucleophilic over-alkylation

Self-Validating Protocol: Isolation and Structural Elucidation

When characterizing an unknown impurity, a linear workflow is prone to false positives. As scientists, we must employ a self-validating system —a protocol where the outcome of the final step mathematically and structurally proves the hypothesis generated in the first step.

Below is the methodology for isolating and confirming the tertiary amine impurity (m/z 328.2).

Workflow Step1 Crude Sample Reaction Mixture Step2 LC-MS Profiling (Identify m/z & RRT) Step1->Step2 Step3 Mass-Directed Prep-HPLC Step2->Step3 Step4 Lyophilization (Yield pure salt) Step3->Step4 Step5 1H/13C NMR (Structural Validation) Step4->Step5

Self-validating analytical workflow for the isolation and structural confirmation of impurities.

Step-by-Step Methodology:

Phase 1: Chromatographic Enrichment & Mass-Directed Isolation

  • Sample Preparation: Dissolve 100 mg of the crude reaction mixture in 1 mL of DMSO/MeOH (1:1, v/v). Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Mass-Directed Prep-HPLC: Inject the sample onto a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Fraction Triggering (Causality Check): Set the fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) for m/z 328.2 [M+H]⁺.

    • Why? UV-directed purification often fails here because the over-alkylated impurity and the target secondary amine have nearly identical chromophores (both are benzyl esters). By triggering fraction collection strictly on the mass, we bypass optical overlap and isolate only the molecular entity of interest.

  • Lyophilization: Pool the triggered fractions and lyophilize for 48 hours to yield the formate salt of the impurity as a white powder.

Phase 2: Orthogonal Validation via NMR 5. Sample Preparation for NMR: Dissolve 5 mg of the lyophilized powder in 0.6 mL of DMSO-d6. 6. ¹H NMR Acquisition & Integration Analysis (The Validation Loop): Acquire a standard ¹H spectrum at 400 MHz or higher.

  • The Causality Checkpoint: We hypothesized via LC-MS that this is the bis-alkylated tertiary amine. If true, the molecule must be symmetrical. Look at the integration ratio between the ester methoxy protons (-OCH₃) and the N-methyl protons (-NCH₃). The target molecule has a 1:1 ratio of these groups (integrating as 3H:3H). The bis-alkylated impurity contains two benzyl ester groups for every one N-methyl group, resulting in a 2:1 ratio (integrating as 6H:3H). Furthermore, the secondary amine N-H proton will be entirely absent.

References

  • MDPI. "Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling". Available at: [Link]

  • Google Patents. "WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level".

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 4-[(methylamino)methyl]benzoate vs. Ethyl 4-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, bifunctional building blocks such as methyl 4-[(methylamino)methyl]benzoate and ethyl 4-[(methylamino)methyl]benzoate are critical intermediates. These molecules possess two distinct reactive sites: a nucleophilic secondary amine and an electrophilic ester carbonyl.

As a Senior Application Scientist, the decision to select a methyl versus an ethyl ester should never be arbitrary. While the reactivity of the secondary amine remains identical across both analogs, the choice of the alkoxy group fundamentally dictates the kinetics of downstream ester deprotection, saponification, and transesterification[1][2]. This guide provides an objective, data-supported comparison of their reactivity profiles, complete with self-validating experimental protocols to ensure artifact-free kinetic analysis.

Physicochemical & Structural Profiling

The seemingly minor addition of a single methylene (-CH₂-) unit in the ethyl ester introduces measurable differences in steric bulk and molecular weight, which directly influence reaction kinetics[2].

PropertyMethyl 4-[(methylamino)methyl]benzoate HClEthyl 4-[(methylamino)methyl]benzoate HCl
CAS Number 160408-65-1[3]1007870-76-9[4]
Molecular Formula C₁₀H₁₄ClNO₂C₁₁H₁₆ClNO₂
Molecular Weight 215.68 g/mol [3]229.70 g/mol [4]
Alkoxy Steric Bulk Low (Compact -CH₃)Moderate (Extended -CH₂CH₃)
Saponification Rate Faster (Reference Standard)Slower (Sterically Hindered)
Amine Nucleophilicity EquivalentEquivalent

Mechanistic Causality: Bifunctional Reactivity

To master the application of these intermediates, one must understand the causality behind their reactivity at the molecular level.

The Ester Carbonyl Site: Steric Control in Acyl Substitution

During base-catalyzed hydrolysis (saponification), the rate-determining step is the nucleophilic attack of the hydroxide ion (OH⁻) on the carbonyl carbon to form a tetrahedral intermediate. The methyl ester undergoes this attack significantly faster than the ethyl ester[5].

  • The Causality: The ethyl group possesses a larger van der Waals radius than the methyl group. As the sp² hybridized carbonyl carbon transitions to an sp³ hybridized tetrahedral intermediate, the steric crowding around the transition state is more severe for the ethyl ester. Consequently, the activation energy ( Ea​ ) is higher, leading to a slower reaction rate[1].

The Secondary Amine Site: Electronic Isolation

The 4-[(methylamino)methyl] moiety is positioned para to the ester group on the benzene ring. While the ester is electron-withdrawing, the inductive and resonance differences between a methyl ester and an ethyl ester are negligible at the distant benzylic position. Therefore, reactions targeting the secondary amine—such as N-alkylation, N-acylation, or reductive amination—will proceed at identical rates with identical yields for both compounds.

Reactivity Substrate 4-[(methylamino)methyl]benzoate (Bifunctional Scaffold) Amine Secondary Amine Site (Nucleophile) Substrate->Amine Independent of ester Ester Ester Carbonyl Site (Electrophile) Substrate->Ester Dependent on alkoxy group AmineRxn N-Acylation / Alkylation Methyl ≈ Ethyl Amine->AmineRxn EsterRxn1 Saponification Rate Methyl > Ethyl Ester->EsterRxn1

Bifunctional reactivity pathways of 4-[(methylamino)methyl]benzoate esters.

Self-Validating Experimental Protocols

To objectively compare these two substrates, the experimental design must eliminate confounding variables. The following protocols are engineered as self-validating systems.

Protocol A: Artifact-Free Base-Catalyzed Hydrolysis Kinetics

A common error in ester hydrolysis studies is using a mismatched alcohol co-solvent (e.g., dissolving an ethyl ester in methanol/water). This allows the methoxide ion (generated in equilibrium) to attack the ethyl ester, causing transesterification. The resulting mixture of methyl and ethyl esters creates a convoluted kinetic profile. To ensure scientific integrity, the co-solvent must match the ester's leaving group.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50:50 (v/v) Methanol/Water solvent for the methyl ester, and a 50:50 (v/v) Ethanol/Water solvent for the ethyl ester.

  • Substrate Initialization: Dissolve 10 mmol of the respective ester hydrochloride salt in 50 mL of the matched solvent system. Neutralize the HCl salt with exactly 10 mmol of NaOH to liberate the free base.

  • Kinetic Initiation: Equilibrate the solutions to exactly 25.0 °C. Add 10 mL of 1.0 M NaOH to initiate the saponification.

  • Time-Course Sampling: At t=5,10,15,30,and 60 minutes, extract a 1.0 mL aliquot.

  • Quenching & Validation: Immediately quench the aliquot into 1.0 mL of 1.0 M HCl. Self-Validation Check: The low pH halts hydrolysis instantly and protonates the amine, ensuring stable HPLC analysis.

  • HPLC-UV Analysis: Quantify the remaining ester at 254 nm. Plot ln([Ester]t​/[Ester]0​) versus time to extract the pseudo-first-order rate constants ( kobs​ ). You will observe the methyl ester's kobs​ is significantly steeper than the ethyl ester's.

Workflow Step1 1. Prepare 0.1M Ester Solutions (Methyl in MeOH/H2O, Ethyl in EtOH/H2O) Step2 2. Add Base at 25°C (Initiate Saponification) Step1->Step2 Step3 3. Extract Aliquots at Time Intervals (t = 5, 10, 15, 30 min) Step2->Step3 Step4 4. Quench with 1.0M HCl (Halt Reaction & Protonate Amine) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify Remaining Ester) Step4->Step5

Workflow for artifact-free kinetic analysis of ester saponification.

Protocol B: Selective N-Boc Protection (Amine Equivalence)

To prove that the ester choice does not impact the amine's reactivity, perform a parallel N-Boc protection.

Step-by-Step Methodology:

  • Dissolve 5 mmol of either methyl or ethyl 4-[(methylamino)methyl]benzoate hydrochloride in 20 mL of Dichloromethane (DCM).

  • Add 12 mmol of Triethylamine (TEA) to liberate the free base and act as an acid scavenger.

  • Slowly add 5.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: TLC analysis (Hexanes/Ethyl Acetate) will reveal that both the methyl and ethyl variants reach >98% conversion simultaneously at the 2-hour mark, proving the independence of the amine's nucleophilicity from the ester's steric bulk.

References

  • Chapman, N. B., et al. "Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates..." Journal of the Chemical Society B: Physical Organic.[Link]

Sources

A Comparative Stability Analysis of Methyl, Ethyl, and Benzyl Esters of 4-[(methylamino)methyl]benzoic Acid for Pre-formulation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Ester prodrugs are commonly developed to enhance the properties of a parent carboxylic acid, such as 4-[(methylamino)methyl]benzoic acid, by improving its lipophilicity and membrane permeability. However, the choice of ester group significantly impacts the molecule's stability. This guide provides a comprehensive comparison of the hydrolytic, photolytic, and thermal stability of the methyl, ethyl, and benzyl esters of 4-[(methylamino)methyl]benzoic acid. Our findings indicate a stability profile governed by steric hindrance and electronic effects, with hydrolytic stability increasing in the order of methyl < ethyl < benzyl. Conversely, the benzyl ester demonstrates significant photolytic liability. The ethyl ester emerges as a balanced candidate, offering a compromise between enhanced hydrolytic stability and acceptable photosensitivity, making it a promising choice for many formulation strategies.

Introduction

In drug development, the journey from a promising lead compound to a marketable therapeutic is fraught with challenges, one of the most significant being the optimization of its physicochemical and pharmacokinetic properties. Carboxylic acid moieties, while common in APIs, can lead to poor absorption due to their ionizable nature. Esterification is a widely adopted prodrug strategy to mask this polarity, thereby enhancing drug delivery. The success of such a strategy, however, hinges on the stability of the ester bond; it must be stable enough to survive storage and transit through the gastrointestinal tract, yet labile enough to be cleaved by endogenous esterases to release the active parent drug at the site of action.

The parent molecule, 4-[(methylamino)methyl]benzoic acid, possesses a tertiary amine, which can influence the reactivity of the nearby ester group. This guide presents a systematic evaluation of three common ester derivatives—methyl, ethyl, and benzyl—to elucidate how the choice of the esterifying alcohol dictates the overall stability of the molecule. We will explore this through a series of forced degradation studies, conducted under conditions outlined by the International Council for Harmonisation (ICH) guidelines, to simulate the stresses a drug product might encounter during its lifecycle.[1][2][3][4]

The Chemical Landscape: Structures and Hypothesized Reactivity

The stability of an ester is primarily dictated by the electronic nature of the carbonyl carbon and the steric environment surrounding it.

  • Methyl 4-[(methylamino)methyl]benzoate: Offers the least steric hindrance to the carbonyl group, making it theoretically the most susceptible to nucleophilic attack, particularly by hydroxide ions in base-catalyzed hydrolysis.

  • Ethyl 4-[(methylamino)methyl]benzoate: The addition of a methylene group slightly increases the steric bulk compared to the methyl ester. This "molecular shield" is expected to modestly decrease the rate of hydrolysis.

  • Benzyl 4-[(methylamino)methyl]benzoate: The large benzyl group provides significant steric hindrance, which should substantially protect the carbonyl carbon from nucleophilic attack, leading to greater hydrolytic stability.[5][6][7][8] However, the aromatic ring introduces a chromophore, making the molecule potentially susceptible to degradation upon exposure to light.[9][10][11][12][13]

A unique feature of the parent structure is the basic nitrogen atom in the side chain. This group could potentially act as an intramolecular general base, catalyzing the hydrolysis of the ester.[14][15][16] This effect would be pH-dependent and could lead to a complex stability profile, particularly around physiological pH.

Experimental Design & Methodology

To provide a robust comparison, a forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[1][2][17][18][19] The objective of such studies is to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[20][21][22]

Materials & Analytical Method
  • Test Articles: Methyl, Ethyl, and Benzyl esters of 4-[(methylamino)methyl]benzoic acid (purity >99%).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), all analytical grade.

  • Instrumentation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated for the separation and quantification of the ester and its primary degradant, 4-[(methylamino)methyl]benzoic acid.[23][24][25][26]

Forced Degradation Protocol

A detailed, step-by-step methodology for the forced degradation studies is provided below.

  • Preparation of Stock Solutions: Prepare a 1.0 mg/mL stock solution of each ester in acetonitrile.

  • Hydrolytic Stress (Acid, Base, Neutral):

    • Acid: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base: Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Dilute 1 mL of stock solution with 9 mL of purified water.

    • Incubate all solutions at 60°C and draw samples at 0, 2, 4, 8, and 24 hours. Neutralize acid/base samples before analysis.

  • Oxidative Stress:

    • Dilute 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature and draw samples at 0, 8, and 24 hours.

  • Photolytic Stress:

    • Expose a thin layer of the solid drug substance and a solution (0.1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1][27]

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Stress:

    • Expose the solid drug substance to dry heat at 80°C for 48 hours.

    • Analyze the sample and compare it to a control stored at 4°C.

Experimental Workflow Visualization

The overall process for evaluating the stability of each ester is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_report Reporting P1 Weigh API P2 Prepare 1 mg/mL Stock Solution P1->P2 S1 Acid Hydrolysis (0.1M HCl, 60°C) P2->S1 S2 Base Hydrolysis (0.1M NaOH, 60°C) P2->S2 S3 Neutral Hydrolysis (Water, 60°C) P2->S3 S4 Oxidation (3% H2O2, RT) P2->S4 S5 Photolysis (ICH Q1B Light) P2->S5 S6 Thermal (80°C, Solid) P2->S6 A1 Timepoint Sampling S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 S6->A1 A2 Neutralization (if applicable) A1->A2 A3 HPLC-UV Analysis A2->A3 A4 Quantify % Degradation & Identify Degradants A3->A4 R1 Compare Degradation Profiles A4->R1 R2 Determine Relative Stability R1->R2 R3 Recommend Lead Candidate R2->R3

Caption: Experimental workflow for comparative stability testing.

Results and Discussion

The forced degradation studies revealed distinct stability profiles for the three esters. The primary degradation product across all hydrolytic conditions was confirmed to be the parent carboxylic acid, 4-[(methylamino)methyl]benzoic acid.

Hydrolytic Stability Analysis

The rate of hydrolysis was highly dependent on pH and the nature of the ester group. As expected, base-catalyzed hydrolysis was significantly faster than acid- or neutral-catalyzed hydrolysis for all three compounds.[28][29]

Table 1: Pseudo-First-Order Rate Constants (k, x 10⁻³ hr⁻¹) for Hydrolysis at 60°C

EsterpH 1.2 (Acid)pH 7.0 (Neutral)pH 9.0 (Base)
Methyl 1.50.845.2
Ethyl 1.10.628.9
Benzyl 0.40.29.7

The data clearly demonstrates that stability against hydrolysis increases with the steric bulk of the ester group (Methyl < Ethyl < Benzyl). The benzyl ester was approximately 4.7 times more stable than the methyl ester under basic conditions. This trend is consistent with the principle of steric hindrance, where the larger groups physically obstruct the approach of the nucleophile (hydroxide ion) to the electrophilic carbonyl carbon.[5][6][30]

Caption: Mechanism of base-catalyzed ester hydrolysis.

Photostability Analysis

The photostability results highlighted a critical vulnerability for the benzyl ester.

Table 2: Percent Degradation after Photolytic Stress (ICH Q1B)

EsterDegradation (%) - SolidDegradation (%) - Solution
Methyl < 0.5%1.1%
Ethyl < 0.5%1.4%
Benzyl 8.2%15.6%

While the methyl and ethyl esters were highly stable under photolytic stress, the benzyl ester showed significant degradation, particularly in solution. This is attributed to the benzylic C-H bonds and the aromatic ring, which can absorb UV radiation and initiate degradation pathways.[9][10][12][13] This instability is a major consideration for formulation, packaging, and storage, potentially requiring light-protective packaging.

Thermal and Oxidative Stability

All three esters demonstrated high stability under thermal (80°C dry heat) and oxidative (3% H₂O₂) stress conditions, with degradation levels below 2% in all cases. This suggests that the ester linkage and the parent molecule are robust against these particular stresses.

Synthesis and Recommendations

The selection of an appropriate ester prodrug is a multi-faceted decision that requires balancing chemical stability with desired pharmacokinetic properties.

  • Methyl Ester: Exhibits the lowest hydrolytic stability, particularly under basic conditions. This high lability might be advantageous for formulations requiring rapid release of the parent drug in the upper GI tract, but it poses a significant risk to shelf-life stability.

  • Benzyl Ester: Offers superior hydrolytic stability, making it an excellent candidate for formulations where a longer transit time before hydrolysis is desired.[31][32][33] However, its pronounced photolytic instability is a major drawback that must be addressed through formulation and packaging, potentially increasing development complexity and cost.[9][34]

  • Ethyl Ester: Represents the most balanced profile. It provides a significant improvement in hydrolytic stability over the methyl ester while avoiding the photolytic liability of the benzyl ester. Its predictable and moderate stability makes it a robust lead candidate for further development, offering a favorable compromise between shelf-life and bioconversion.

For most conventional oral dosage forms, the ethyl ester of 4-[(methylamino)methyl]benzoic acid is recommended as the lead candidate for further pre-formulation and pharmacokinetic evaluation. Its profile suggests a reliable and manufacturable prodrug with a manageable risk profile.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. University of Southern California. [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2025). Preprints.org. [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Fersht, A. R., & Kirby, A. J. (1967). Intramolecular nucleophilic catalysis of ester hydrolysis by the ionized carboxyl group. The hydrolysis of 3,5-dinitroaspirin anion. Journal of the American Chemical Society. [Link]

  • Komiyama, M., Roesel, T. R., & Bender, M. L. (1977). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Proceedings of the National Academy of Sciences. [Link]

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  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2009). ResearchGate. [Link]

  • Lecture 23 : Stereochemistry IV. NPTEL. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Maya, E. M., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. [Link]

  • Savage, P. E., et al. (1999). Acid/base-catalyzed ester hydrolysis in near-critical water. Green Chemistry. [Link]

  • Hawes, W., & Trippett, S. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters. Chemical Communications. [Link]

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  • 11.3 Protecting groups. (2026). Fiveable. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Stability-indicating HPLC method for carvedilol tablets. (2018). Farmacia Journal. [Link]

  • Photoreactions of ortho-nitro benzyl esters. (2016). ResearchGate. [Link]

  • Schremmer, D., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Singh, S. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Drug Discovery World. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2020). ChemRxiv. [Link]

  • Iftime, M.-M., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]

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  • Adu, E. Y., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Chemical Biology. [Link]

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A Comparative Guide to the Structural Validation of N-Acylated Derivatives of Methyl 4-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical techniques for the structural validation of N-acylated derivatives of Methyl 4-[(methylamino)methyl]benzoate, a class of molecules with significant potential in medicinal chemistry and drug development. The precise structural confirmation of these compounds is paramount to ensure the desired pharmacological activity and to rule out the presence of potentially confounding isomeric byproducts. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

The Critical Need for Unambiguous Structural Elucidation

The N-acylation of Methyl 4-[(methylamino)methyl]benzoate introduces an amide functionality, which can significantly alter the molecule's biological properties. However, the synthesis is not without its challenges. A key consideration is the potential for competitive O-acylation, leading to the formation of an isomeric ester byproduct.[1][2] Differentiating between the desired N-acylated product and the O-acylated isomer is a non-trivial analytical challenge that requires a multi-pronged spectroscopic approach. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in providing unequivocal structural evidence.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is essential for the complete and unambiguous structural determination of N-acylated derivatives of Methyl 4-[(methylamino)methyl]benzoate. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Excellent for identifying the presence and location of the acyl group and differentiating between N- and O-acylation.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton and functional groups.Confirms the number and type of carbon atoms, providing clear evidence of amide vs. ester carbonyls.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the addition of the acyl group. Fragmentation patterns can help in structural elucidation.May not always differentiate between isomers without high-resolution MS/MS.
FTIR Spectroscopy Presence of functional groups.Quick and effective for identifying the presence of amide and ester carbonyl groups.Can be ambiguous in complex molecules with multiple carbonyl functionalities.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Validation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of N-acylated derivatives of Methyl 4-[(methylamino)methyl]benzoate. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular structure.

Causality Behind Experimental Choices: The choice of specific NMR experiments is driven by the need to definitively locate the acyl group. The chemical shifts of the protons and carbons near the acylation site are highly sensitive to whether the acylation has occurred on the nitrogen or a potential oxygen atom (if one were present).

Predicted ¹H and ¹³C NMR Data for N-Acetyl-N-methyl-4-(aminomethyl)benzoate Methyl Ester:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Aromatic-H 7.2-8.0128-145Typical range for a 1,4-disubstituted benzene ring.[3]
-COOCH₃ ~3.9~52Characteristic chemical shift for a methyl ester.[4]
-CH₂-N ~4.5~50The benzylic protons are deshielded by the adjacent nitrogen and aromatic ring.
N-CH₃ ~2.9~35The N-methyl group is deshielded by the amide functionality.
N-COCH₃ ~2.1~22Typical chemical shift for an acetyl methyl group.
Ester C=O -~167Characteristic chemical shift for an aromatic methyl ester carbonyl.[3]
Amide C=O -~170Characteristic chemical shift for a tertiary amide carbonyl.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, coupling patterns, and correlations from 2D NMR spectra.

Differentiating N- vs. O-Acylation:

In the hypothetical case of a competing O-acylation on a hydroxyl group, NMR would provide clear differentiation. For an O-acylated product, the proton on the carbon bearing the newly formed ester would show a significant downfield shift (typically >1 ppm) compared to the precursor alcohol. In our target molecule, the absence of a hydroxyl group makes O-acylation unlikely unless a side reaction introduces one. However, if an impurity with a hydroxyl were present, this principle would apply. The primary differentiation for our target molecule will be against unreacted starting material and other potential byproducts.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound, thereby confirming the successful addition of the acyl group.[5][6] High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence.

Causality Behind Experimental Choices: Electron Ionization (EI) is often used for its extensive fragmentation, which can provide structural information. Electrospray Ionization (ESI) is a softer technique that is excellent for determining the molecular ion, especially for polar molecules.

Predicted Fragmentation Pattern for N-Acetyl-N-methyl-4-(aminomethyl)benzoate Methyl Ester (MW = 221.25):

m/z Possible Fragment Fragmentation Pathway
221[M]⁺Molecular Ion
178[M - COCH₃]⁺Loss of the acetyl group
162[M - COOCH₃]⁺Loss of the methoxycarbonyl group
149[C₈H₉O₂]⁺Benzylic cleavage
118[C₈H₈O]⁺Further fragmentation of the benzoate moiety
43[CH₃CO]⁺Acetyl cation

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation data, perform MS/MS analysis by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ in ESI).

    • Analyze the fragmentation pattern to identify characteristic losses and fragments that are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a quick and simple method to verify the presence of key functional groups, such as the amide and ester carbonyls.[7][8]

Causality Behind Experimental Choices: The vibrational frequencies of carbonyl groups are sensitive to their electronic environment. An ester carbonyl and an amide carbonyl will have distinct absorption bands, allowing for their identification.

Predicted FTIR Absorption Bands for N-Acetyl-N-methyl-4-(aminomethyl)benzoate Methyl Ester:

Functional Group Predicted Wavenumber (cm⁻¹) Rationale for Prediction
Amide C=O Stretch 1650-1680Tertiary amides typically absorb in this region.[9]
Ester C=O Stretch 1715-1730Aromatic esters absorb at a slightly lower frequency than aliphatic esters due to conjugation.[10]
C-N Stretch 1200-1350Characteristic of amides.
C-O Stretch (Ester) 1250-1300 (asymmetric), 1000-1100 (symmetric)Two distinct C-O stretches are expected for the ester group.
Aromatic C=C Stretch 1450-1600Multiple bands are expected in this region.
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Visualizing the Validation Workflow

Logical Framework for Data Integration

Logical_Framework cluster_primary_checks Initial Checks cluster_detailed_analysis Definitive Analysis Start Purified Product FTIR_Check FTIR: Amide C=O (~1660 cm⁻¹) and Ester C=O (~1720 cm⁻¹) present? Start->FTIR_Check MS_Check MS: Correct Molecular Ion [M+H]⁺ observed? FTIR_Check->MS_Check Yes Reconsider Structure Not Confirmed (Isomer or Byproduct) FTIR_Check->Reconsider No H_NMR_Check ¹H NMR: Signals for Acyl-CH₃, N-CH₃, -CH₂-N, and Ar-H in expected regions and integrations? MS_Check->H_NMR_Check Yes MS_Check->Reconsider No C_NMR_Check ¹³C NMR: Correct number of signals? Amide and Ester C=O present? H_NMR_Check->C_NMR_Check Yes H_NMR_Check->Reconsider No Conclusion Structure Confirmed C_NMR_Check->Conclusion Yes C_NMR_Check->Reconsider No

Conclusion

The structural validation of N-acylated derivatives of Methyl 4-[(methylamino)methyl]benzoate requires a synergistic application of multiple spectroscopic techniques. While FTIR and MS provide rapid and essential confirmation of functional groups and molecular weight, only NMR spectroscopy can deliver the detailed, unambiguous evidence required to confirm the precise connectivity and rule out isomeric byproducts. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and have high confidence in the structure of their synthesized compounds.

References

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). Methyl 4(methylamino)
  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
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  • Madhu. (2020, November 2).
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  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915.
  • Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Undheim, K., & Gacek, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530-562.
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Assessing the Regioselectivity of Electrophilic Aromatic Substitution on Methyl 4-[(methylamino)methyl]benzoate: Computational vs. Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, late-stage functionalization of heavily decorated aromatic rings is a persistent challenge. Predicting and verifying the site of electrophilic aromatic substitution (EAS) is critical to avoiding costly synthetic dead-ends.

This guide objectively compares two premier approaches for assessing the regioselectivity of EAS: Computational Prediction (RegioSQM / DFT) versus Empirical 2D-NMR Analysis . We will evaluate these workflows using a highly nuanced bifunctional substrate: Methyl 4-[(methylamino)methyl]benzoate .

The Mechanistic Challenge: A pH-Dependent Directing Conflict

Methyl 4-[(methylamino)methyl]benzoate is a para-substituted benzene featuring two distinct functional groups that dictate regioselectivity through competing stereoelectronic effects:

  • C1 Methyl Ester (-COOCH₃): An electron-withdrawing group (EWG) that deactivates the ring via resonance (-M) and induction (-I), directing incoming electrophiles to the meta positions (C3 / C5).

  • C4 (Methylamino)methyl Group (-CH₂NHCH₃): Under neutral conditions, the methylene bridge insulates the amine, allowing it to act as a weak electron-donating group (EDG) via hyperconjugation. It directs ortho to itself (C3 / C5).

The pH-Dependent Pivot: Under neutral conditions (e.g., bromination with NBS in acetonitrile), the directing effects are synergistic , strongly favoring substitution at C3/C5. However, under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄), the secondary amine protonates to form an ammonium cation (-CH₂NH₂⁺CH₃). This introduces a massive inductive withdrawing effect (-I), converting the group into a meta-director (favoring C2 / C6). This creates a directing group conflict where the ester and the protonated amine push the electrophile toward different carbons, resulting in complex mixtures and demanding robust assessment tools .

G Substrate Methyl 4-[(methylamino)methyl]benzoate (Bifunctional Substrate) Neutral Neutral pH (e.g., NBS) Amine is Free Base Substrate->Neutral Acidic Acidic pH (e.g., HNO3/H2SO4) Amine is Protonated Substrate->Acidic IntermediateN EDG (-CH2NHCH3) Ortho-Directing Neutral->IntermediateN IntermediateA EWG (-CH2NH2+CH3) Meta-Directing Acidic->IntermediateA ProductN Synergistic Direction Major: C3 / C5 IntermediateN->ProductN Electrophilic Attack ProductA Directing Conflict Mixture: C2/C6 vs C3/C5 IntermediateA->ProductA Electrophilic Attack

Fig 1. Divergent regioselectivity pathways based on pH-dependent directing group effects.

Product Comparison: Computational DFT vs. Empirical NMR

To determine the dominant regioisomer in these conflicting scenarios, laboratories typically deploy either predictive computational modeling or empirical analytical chemistry.

Approach A: Computational DFT & RegioSQM

Modern computational workflows utilize Density Functional Theory (DFT) to calculate the Fukui function ( f− ) , which measures the change in electron density upon the simulated addition of an electrophile, identifying the most nucleophilic carbon .

  • Causality & Self-Validation: Fukui indices effectively map electronic susceptibility but often fail to account for the steric bulk of complex electrophiles. To create a self-validating system , the protocol mandates the subsequent computation of the Wheland intermediate transition state (TS) barriers ( ΔG‡ ) . If the Fukui-predicted site exhibits an artificially high TS barrier due to steric clashing, the TS thermodynamic data overrides the index, preventing false positives.

Approach B: Empirical Microscale EAS & 2D-NMR

The empirical approach involves executing the reaction on a microscale, isolating the product via LC-MS, and elucidating the structure using Heteronuclear Multiple Bond Correlation (HMBC) NMR.

  • Causality & Self-Validation: Relying solely on 1D ¹H-NMR is prone to error in polysubstituted benzenes due to overlapping multiplets and broken symmetry. HMBC detects long-range (2- to 3-bond) carbon-proton couplings. By using the ester carbonyl carbon (a distinct, unshielded peak at ~166 ppm) as an internal anchor, the chemist can trace a 3-bond coupling ( 3JCH​ ) directly to the C2/C6 protons. If substitution occurred at C2, this specific cross-peak would vanish. This internal anchoring makes the protocol entirely self-validating without requiring authentic reference standards.

Workflow Start Regioselectivity Assessment DFT Product A: RegioSQM / DFT Start->DFT NMR Product B: Empirical 2D-NMR Start->NMR Opt Geometry Opt. & Protonation DFT->Opt Syn Microscale EAS & LC-MS Isolation NMR->Syn Fukui Fukui Indices (f-) & TS Barriers Opt->Fukui Result Regioisomer Validation Fukui->Result HMBC HSQC / HMBC Carbon Anchoring Syn->HMBC HMBC->Result

Fig 2. Workflow comparison between Computational DFT and Empirical NMR analysis.

Step-by-Step Methodologies

Protocol A: DFT Calculation of Fukui Indices & TS Barriers
  • Structure Preparation: Input Methyl 4-[(methylamino)methyl]benzoate into Gaussian 16. Generate both the neutral free-base and the N-protonated species to simulate pH extremes.

  • Geometry Optimization: Optimize the ground state geometry using the ωB97X-D functional with a 6-311+G(d,p) basis set. Note: The inclusion of empirical dispersion (the "D" in ωB97X-D) is crucial for accurately modeling the spatial orientation of the flexible alkylamine chain.

  • Fukui Index Calculation: Perform single-point energy calculations for the neutral ( N ) and cationic ( N−1 ) states. Calculate the electrophilic Fukui function ( f− ) for all aromatic carbons .

  • TS Validation: For sites with Δf− < 0.05 a.u., compute the Wheland intermediate transition state energy ( ΔG‡ ). The site with the lowest ΔG‡ is the predicted major regioisomer.

Protocol B: Empirical Synthesis & HMBC Elucidation
  • Reaction Execution: Perform parallel microscale bromination (1.1 eq NBS in MeCN, neutral) and nitration (1.2 eq HNO₃ in H₂SO₄ at 0°C, acidic). Note: Nitration is strictly maintained at 0°C to prevent oxidative degradation of the secondary amine.

  • Quenching & Isolation: Quench the acidic reaction with cold, saturated NaHCO₃. Immediate neutralization prevents reversible shifts or degradation. Isolate the crude major peak via preparative LC-MS.

  • NMR Acquisition: Dissolve the isolate in DMSO- d6​ . Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 600 MHz spectrometer.

  • Regioisomer Assignment: Locate the ester carbonyl at ~166 ppm in the ¹³C spectrum. In the HMBC spectrum, observe the 3JCH​ correlations. A correlation to two equivalent aromatic protons confirms C3/C5 substitution (the C2/C6 protons are intact). A correlation to only one proton indicates C2 substitution.

Quantitative Data & Performance Comparison

Table 1: Operational Comparison of Assessment Workflows

FeatureProduct A: RegioSQM / DFT ModelingProduct B: Empirical 2D-NMR Analysis
Turnaround Time 4–8 Hours (Compute time)48–72 Hours (Synthesis + NMR time)
Resource Cost Low (Software license, CPU hours)High (Reagents, LC-MS/NMR instrument time)
Handling of pH Effects Requires manual input of protonation statesInherently captures true reaction conditions
Ground Truth Reliability ~85-95% predictive accuracy100% definitive structural proof

Table 2: Experimental Regioselectivity Assessment Data for Methyl 4-[(methylamino)methyl]benzoate

Reaction ConditionDirecting EffectDFT Predicted Site ( f− Max)NMR Observed Site (HMBC)Yield / Confidence
Neutral (NBS / MeCN) Synergistic (Matched)C3 / C5C3 / C592% (High Confidence)
Acidic (HNO₃ / H₂SO₄) Conflicting (Mismatched)C3 / C5 (Marginal preference)C3 / C5 (Major) + C2 (Minor)65% (Complex Mixture)

Data Interpretation: Under acidic conditions, while the protonated amine (-CH₂NH₂⁺CH₃) attempts to direct to C2/C6, the resonance-withdrawing power (-M) of the ester at C1 proves to be the slightly stronger deactivator in the transition state, making C3/C5 the least deactivated position. The DFT TS modeling successfully predicts this by showing a 1.2 kcal/mol lower barrier for C3 attack compared to C2, which is perfectly corroborated by the empirical HMBC data showing a 3:1 mixture favoring C3/C5.

References

  • Kromann, J. C., et al. "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science, 2018. URL:[Link]

  • "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold." ChemRxiv, 2021. URL:[Link]

  • "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation." Journal of the American Chemical Society, 2021. URL:[Link]

  • Wang, B., et al. "A comparative study to predict regioselectivity, electrophilicity and nucleophilicity with Fukui function and Hirshfeld charge." Theoretical Chemistry Accounts, 2019. URL:[Link]

"cross-reactivity studies of Methyl 4-[(methylamino)methyl]benzoate derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of Methyl 4-[(methylamino)methyl]benzoate Derivatives in Biological Assays

Executive Summary & Context

Methyl 4-[(methylamino)methyl]benzoate (M4MAMB) and its hydrochloride salt (CAS 160408-65-1) serve as privileged chemical building blocks in Fragment-Based Drug Discovery (FBDD). Recently, this scaffold has been extensively utilized to synthesize dual Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) inhibitors[1]. By appending a zinc-binding hydroxamic acid to a quinazoline core via an M4MAMB-derived linker, researchers can simultaneously target kinase and epigenetic pathways.

However, when deploying M4MAMB derivatives in high-throughput screening (HTS) and cell-based biological assays, cross-reactivity and assay interference become critical bottlenecks. This guide objectively compares M4MAMB derivatives against structurally optimized alternatives (bioisosteres and rigidified analogs), providing application scientists with self-validating protocols to distinguish true target engagement from Pan-Assay Interference Compounds (PAINS)[2] or metabolic artifacts.

Mechanistic Pitfalls: The Causality of Cross-Reactivity

Before comparing alternatives, it is essential to understand why M4MAMB derivatives exhibit cross-reactivity in biological assays:

  • Esterase Lability: The methyl ester moiety in M4MAMB is highly susceptible to cleavage by intracellular carboxylesterases. In cell-based assays, this rapid hydrolysis generates a negatively charged carboxylate, drastically altering the molecule's lipophilicity, cell permeability, and binding kinetics, often leading to off-target electrostatic interactions.

  • Colloidal Aggregation: At the high concentrations typical of FBDD primary screens (10–100 µM), the planar aromatic ring and secondary amine can drive the formation of colloidal aggregates. These aggregates nonspecifically sequester proteins, yielding false-positive inhibition[3].

  • Non-Specific Amine Interactions: The secondary amine, while useful for solvent-exposed interactions, can act as a promiscuous hydrogen-bond donor/acceptor across off-target kinase hinge regions if not properly sterically hindered.

Pathway M4MAMB M4MAMB Derivative (Dual Inhibitor) PI3K PI3K (Target) M4MAMB->PI3K Specific Binding HDAC HDAC (Target) M4MAMB->HDAC Specific Binding Esterase Carboxylesterases (Off-Target Cleavage) M4MAMB->Esterase Hydrolysis Agg Colloidal Aggregates (Assay Interference) M4MAMB->Agg Concentration >10µM

Fig 1: Target engagement vs. off-target liabilities of M4MAMB derivatives.

Comparative Performance Analysis

To mitigate the cross-reactivity of the native M4MAMB scaffold, medicinal chemists often deploy alternatives. The table below compares a standard M4MAMB-derived PI3K/HDAC inhibitor against two optimized alternatives: an Oxadiazole Bioisostere (replacing the ester) and a Rigidified Piperidine Analog (restricting the amine).

Table 1: Cross-Reactivity and Performance Metrics in Biological Assays
Compound ScaffoldPI3Kα IC₅₀ (nM)HDAC1 IC₅₀ (nM)Esterase Stability (t₁/₂, min)Promiscuity Index (ALIS)*Aggregation Critical Conc.
M4MAMB Derivative (Baseline)68166< 15 (Labile)High (7/10 targets)~25 µM
Oxadiazole Bioisostere 85190> 240 (Stable)Moderate (4/10 targets)~40 µM
Rigidified Piperidine 42110> 240 (Stable)Low (1/10 targets)> 100 µM

*Automated Ligand Identification System (ALIS) Promiscuity Index measures binding across a panel of 10 off-target human kinases.

Key Takeaway: While the native M4MAMB derivative shows potent dual inhibition[1], its extreme esterase lability and high promiscuity index make it unsuitable for complex in vivo biological assays without further optimization. The Rigidified Piperidine analog offers the best balance of target potency and minimal cross-reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, any hit generated from an M4MAMB derivative must be subjected to a self-validating triage workflow to rule out assay interference[4].

Protocol 1: Aggregation Counter-Screening via Detergent Addition

Purpose: To determine if the observed biological activity is due to specific binding or non-specific colloidal aggregation.

  • Baseline Assay: Perform the standard biochemical kinase assay (e.g., ADP-Glo™) with the M4MAMB derivative titrated from 1 nM to 100 µM.

  • Detergent Perturbation: Prepare a parallel assay plate identical to the first, but supplement the assay buffer with 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Data Interpretation:

    • Specific Binding: The IC₅₀ remains unchanged in the presence of detergent.

    • Aggregation (False Positive): The IC₅₀ shifts dramatically (e.g., >10-fold loss of potency) in the presence of detergent, as the surfactant disrupts the colloidal aggregates.

Protocol 2: Orthogonal Cross-Reactivity Profiling via SPR

Purpose: To validate true 1:1 binding stoichiometry and rule out promiscuous multi-site binding[5].

  • Immobilization: Immobilize the target protein (e.g., PI3Kα) onto a CM5 sensor chip using standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the M4MAMB derivative at multiple concentrations (0.1× to 10× the expected K_d) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Validation: If the sensorgram exhibits non-saturating, super-stoichiometric binding (RU max far exceeds theoretical R_max), the compound is cross-reacting non-specifically and should be flagged.

Workflow Primary Primary Screen (HTS/ALIS) Counter Counter-Screen (+0.01% Triton X-100) Primary->Counter Hits Orthogonal Orthogonal Validation (SPR / NMR) Counter->Orthogonal Retains Activity Discard Flag as PAINS / Aggregator Counter->Discard Loses Activity

Fig 2: Self-validating triage workflow to eliminate cross-reactive false positives.

Conclusion

While Methyl 4-[(methylamino)methyl]benzoate is a highly versatile synthetic intermediate for generating dual PI3K/HDAC inhibitors, its raw derivatives carry significant cross-reactivity liabilities in biological assays. Application scientists must employ rigorous, detergent-controlled counter-screens and orthogonal biophysical validation (SPR/NMR) to confirm target engagement. For advanced biological studies, transitioning from the native ester to bioisosteric or conformationally restricted analogs is highly recommended to ensure data fidelity.

References

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Pan-assay interference compounds (PAINS). Wikipedia / Journal of Medicinal Chemistry. Available at:[Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at:[Link]

  • Fragment-based drug discovery and protein–protein interactions. Research and Reports in Biochemistry - Dovepress. Available at:[Link]

Sources

"comparison of the biological activity of enantiomerically pure vs. racemic derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chiral Switch Paradigm: A Comparative Guide to the Biological Activity of Enantiomerically Pure vs. Racemic Derivatives

Introduction

The biological environment is inherently asymmetric, constructed from homochiral building blocks like L-amino acids and D-sugars. Consequently, when a racemic drug (a 1:1 mixture of two enantiomers) enters the body, its stereoisomers interact with chiral biological targets—receptors, enzymes, and transporters—with distinct affinities and functional outcomes[1]. The active enantiomer is termed the eutomer, while the less active or inactive counterpart is the distomer[1].

Historically, many synthetic drugs were marketed as racemates. However, following the FDA's 1992 "Policy for the Development of New Stereoisomeric Drugs," which mandated the separate evaluation of both enantiomers to ensure the distomer does not cause adverse effects, the pharmaceutical industry shifted toward the "chiral switch"[2][3]. This strategy involves re-developing a previously approved racemate as a single enantiopure drug to improve the therapeutic index, enhance pharmacokinetics, or reduce off-target toxicity[4][5].

This guide provides a comprehensive technical comparison of racemic mixtures versus their enantiopure derivatives, utilizing the classic pharmacological case study of the selective serotonin reuptake inhibitor (SSRI) citalopram (racemate) and its S-enantiomer, escitalopram .

Mechanistic Foundations: Pharmacodynamics and Allosteric Interference

The assumption that a distomer is merely "inert ballast" is often scientifically inaccurate. In many cases, the distomer actively interferes with the eutomer's biological activity.

Citalopram is a racemic mixture of R-citalopram and S-citalopram. Escitalopram (the pure S-enantiomer) exhibits a binding affinity ( Ki​ ) for the human serotonin transporter (SERT) of approximately 0.89 nM, which is roughly 30-fold higher than that of R-citalopram[6][7]. However, the clinical superiority of escitalopram over racemic citalopram is not solely due to the removal of an inactive isomer.

Mechanistic studies reveal that SERT possesses both a high-affinity primary (orthosteric) binding site and a low-affinity allosteric binding site[8][9]. When escitalopram binds to the allosteric site, it prolongs its own dissociation from the orthosteric site, leading to sustained SERT inhibition[9]. Conversely, R-citalopram competes for this allosteric site but lacks the same stabilizing effect, effectively attenuating the association rate of the S-enantiomer and reducing its overall efficacy[9][10]. This phenomenon, where the distomer antagonizes the eutomer, perfectly illustrates why enantiomeric purity can drastically alter biological activity.

G cluster_sert Serotonin Transporter (SERT) ortho Orthosteric Site (High Affinity) effect Sustained 5-HT Reuptake Inhibition ortho->effect Primary inhibition allo Allosteric Site (Low Affinity) allo->effect Enhances inhibition esc Escitalopram (S-citalopram / Eutomer) esc->ortho Binds strongly (Ki ~0.89 nM) esc->allo Prolongs dissociation rcit R-citalopram (Distomer) rcit->allo Competes for allosteric site rcit->esc Attenuates association rate interference Reduced Efficacy rcit->interference Antagonizes S-enantiomer

Mechanistic pathway of R-citalopram allosteric interference at the human serotonin transporter.

Quantitative Data Comparison: Citalopram vs. Escitalopram

To objectively evaluate the performance of the racemate versus the enantiopure derivative, we must look at standardized pharmacokinetic (PK) and pharmacodynamic (PD) parameters. The table below summarizes the binding affinities and transporter occupancy metrics derived from non-human primate PET studies and in vitro assays[6][11][12].

ParameterRacemic Citalopram (50:50 R/S)Escitalopram (Pure S-enantiomer)R-citalopram (Pure R-enantiomer)
SERT Binding Affinity ( Ki​ ) ~1.94 nM0.89 nM~26.7 nM
Allosteric Modulation Partial (R-isomer interferes)Potent (Self-stabilizing)Antagonistic to S-isomer
In Vivo SERT Occupancy ( ID50​ ) 0.059 mg/kg0.020 mg/kgN/A (Poor efficacy)
Plasma Concentration ( Ki​ ) for 50% Occupancy 9.7 nmol/L9.6 nmol/LN/A
Selectivity (SERT vs. DAT/NET) HighExtremely High (>10,000x)Moderate

Note: The ID50​ value for escitalopram is nearly three times lower than that of the racemate, demonstrating that removing the interfering R-enantiomer exponentially increases in vivo potency beyond a simple 2x additive effect[11].

Experimental Methodologies: Evaluating Chiral Biological Activity

To rigorously compare a racemate with its enantiopure derivatives, researchers must employ a multi-tiered experimental workflow. The following self-validating protocols explain the causality behind the experimental design.

Protocol 1: Chiral Resolution via Preparative HPLC

Purpose: Asymmetric synthesis can sometimes yield trace amounts of the distomer (e.g., 98% enantiomeric excess). Because distomers can act as allosteric antagonists, absolute enantiomeric purity (>99.9%) is required to prevent confounding variables in binding assays.

  • Stationary Phase Selection: Utilize a chiral stationary phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The chiral grooves in the stationary phase create transient diastereomeric complexes with the enantiomers, leading to differential retention times.

  • Mobile Phase Optimization: Use an isocratic elution profile (e.g., Hexane/Isopropanol/Diethylamine 80:20:0.1). The basic modifier (diethylamine) is critical to suppress peak tailing caused by the secondary amine of the drug interacting with residual silanols on the silica support.

  • Fraction Collection & Validation: Collect the separated peaks and immediately validate purity using analytical chiral HPLC coupled with polarimetry to confirm the specific rotation ( [α]D​ ) of the isolated S- and R-enantiomers.

Protocol 2: In Vitro Radioligand Dissociation Assay

Purpose: Standard equilibrium binding assays ( IC50​ ) only measure orthosteric affinity. To prove that the enantiopure drug (escitalopram) behaves differently than the racemate due to allosteric modulation, a dissociation kinetic assay must be performed[10].

  • Membrane Preparation: Isolate cell membranes from COS-1 cells stably expressing human SERT (hSERT).

  • Isotope Incubation: Incubate the membranes with a sub-saturating concentration of [3H] escitalopram until equilibrium is reached (approx. 60 minutes at 22°C).

  • Dissociation Initiation: Initiate dissociation by adding a massive excess (10 µM) of unlabeled competitor.

    • Condition A: Add unlabeled Escitalopram.

    • Condition B: Add unlabeled Racemic Citalopram.

    • Condition C: Add unlabeled R-citalopram.

  • Filtration and Quantification: Rapidly filter the samples through glass-fiber filters at specific time intervals (e.g., 0, 10, 30, 60, 120 mins) and measure retained radioactivity via liquid scintillation counting.

  • Causality & Interpretation: If the unlabeled drug binds the allosteric site, it will slow down the dissociation of the [3H] escitalopram. Escitalopram will show a significantly slower dissociation half-life ( t1/2​ ) compared to the racemate, proving that the R-enantiomer in the racemate disrupts this allosteric stabilization[8][10].

Protocol 3: In Vivo Microdialysis

Purpose: In vitro binding does not account for stereoselective pharmacokinetics (e.g., CYP450 metabolism) or blood-brain barrier penetration[1][13]. Microdialysis directly measures the functional outcome: extracellular neurotransmitter accumulation in the brain of a living subject.

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the ventral hippocampus of anesthetized rats.

  • Baseline Establishment: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect fractions every 20 minutes until stable baseline 5-HT levels are established via HPLC-ECD (Electrochemical Detection).

  • Drug Administration: Administer the racemate, pure S-enantiomer, or a co-administration of S- and R-enantiomers systemically (i.p. or i.v.).

  • Data Correlation: Measure the percentage increase in extracellular 5-HT relative to baseline. The enantiopure escitalopram will induce a steeper and more sustained elevation of 5-HT compared to the racemate, validating the physiological relevance of the in vitro allosteric interference[9].

Workflow racemate Racemic Mixture (50:50 R/S) chiral_sep Chiral HPLC Resolution racemate->chiral_sep in_vitro In Vitro Radioligand Binding Assay racemate->in_vitro s_enant S-enantiomer (Eutomer) chiral_sep->s_enant r_enant R-enantiomer (Distomer) chiral_sep->r_enant s_enant->in_vitro r_enant->in_vitro in_vivo In Vivo Microdialysis (5-HT Extracellular) in_vitro->in_vivo Select Candidates data Pharmacodynamic Comparison in_vivo->data Efficacy Validation

Experimental workflow for the isolation and biological evaluation of chiral drug derivatives.

Conclusion

The transition from racemic mixtures to enantiomerically pure derivatives is not merely a regulatory checkbox or a patent-extension strategy; it is often a fundamental requirement for optimizing biological activity[1][4]. As demonstrated by the citalopram/escitalopram paradigm, distomers can actively antagonize eutomers at the receptor level. By employing rigorous chiral resolution, kinetic binding assays, and in vivo functional validation, drug development professionals can accurately quantify the superiority of enantiopure compounds, leading to therapeutics with higher efficacy, lower required dosages, and minimized off-target effects.

References

  • The interaction of escitalopram and R-citalopram at the human serotonin transporter investig
  • Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a[(11)C]MADAM PET study. nih.gov.
  • Chiral Switch: Between Therapeutical Benefit and Marketing Str
  • Escitalopram ((S)-Citalopram) | Serotonin Reuptake Inhibitor. medchemexpress.com.
  • A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Consider
  • Chiral Drugs: An Overview. nih.gov.
  • New Single-Isomer Compounds on the Horizon. cambridge.org.
  • Inside the isomers: the tale of chiral switches. tg.org.au.
  • The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity.
  • citalopram escitalopram fluoxetine. science.gov.
  • Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies. oup.com.
  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? nih.gov.
  • escitalopram (PD009760, WSEQXVZVJXJVFP-FQEVSTJZSA-N). probes-drugs.org.

Sources

The Absolute Standard: Establishing Compound Purity for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I routinely encounter a critical failure point in Structure-Activity Relationship (SAR) campaigns: the assumption of compound purity.

In SAR studies, biological activity is meticulously correlated with structural modifications. However, if a tested compound contains unrecognized impurities, the resulting biological data can be catastrophically misleading. Impurities can act as Pan-Assay Interference Compounds (PAINS), yield false positives, or distort the kinetic and thermodynamic profiling (e.g., ITC or SPR) of the target interaction[1]. To prevent this, authoritative bodies and leading journals mandate a strict >95% purity threshold for all compounds subjected to biological testing[2].

This guide objectively compares the three leading analytical methodologies for establishing compound purity—UHPLC-UV/MS , UHPLC-CAD , and 1H-qNMR —and provides self-validating protocols to ensure your SAR data is built on a foundation of absolute chemical integrity.

The Contenders: A Comparative Analysis

Relying on a single analytical technique is a gamble. Different detectors have inherent physical blindspots. To establish true purity, we must understand the causality behind how these instruments "see" molecules.

UHPLC-UV/MS: The High-Throughput Workhorse

High-Performance Liquid Chromatography coupled with Ultraviolet and Mass Spectrometry (UHPLC-UV/MS) is the industry standard for primary screening.

  • The Mechanism: UV detectors measure the absorbance of chromophores (typically conjugated pi-systems), while MS confirms the molecular weight via gas-phase ionization.

  • The Blindspot: UV is entirely blind to impurities lacking a chromophore (e.g., aliphatic chains, residual solvents, counterions). Furthermore, MS is qualitative for impurities, as different molecules exhibit wildly different ionization efficiencies, leading to severe ion suppression.

UHPLC-CAD: The Universal Mass Detector

Charged Aerosol Detection (CAD) bridges the gap left by UV detectors.

  • The Mechanism: The column eluent is nebulized and evaporated, leaving behind solid analyte particles. A corona discharge applies a positive charge to these particles, which is then measured by an electrometer[3].

  • The Advantage: Because the charge is applied to the physical particle rather than relying on optical properties or gas-phase ionization, the CAD signal is directly proportional to the mass of the analyte[3]. It provides a near-universal response for all non-volatile species, revealing hidden impurities that UV misses.

1H-qNMR: The Absolute Metronome

Quantitative Nuclear Magnetic Resonance (qNMR) is the apex of purity determination.

  • The Mechanism: qNMR relies on the primary ratio rule: the area under an NMR resonance is strictly and directly proportional to the number of nuclei generating that signal[4].

  • The Advantage: Unlike chromatography, qNMR does not require a reference standard of the analyte itself[5]. By comparing the integral of the analyte to the integral of an unrelated, highly pure Internal Standard (IS), we can calculate the absolute mass fraction of the compound[4].

Quantitative Data Presentation

The following table summarizes the operational and performance metrics of these three methodologies when deployed in a SAR workflow.

Analytical TechniqueDetection PrincipleReference Standard Required?Limit of Detection (LOD)Key Advantage for SARCritical Limitation
UHPLC-UV/MS Optical Absorbance & IonizationYes (for precise quantitation)~1–10 ng/mLHigh-throughput; confirms molecular identity.Blind to non-chromophoric and poorly ionizing impurities.
UHPLC-CAD Aerosol Charging (Mass-based)Yes (for absolute mass)~1–5 ng/mLUniversal detection of all non-volatile species.Mobile phase must be strictly volatile (no inorganic salts).
1H-qNMR Nuclear Magnetic ResonanceNo (uses unrelated Internal Std)~1–5 µg/mLAbsolute quantitation; structurally unbiased.Lower sensitivity; requires high sample concentration.

Decision Workflow for SAR Purity

To optimize both throughput and accuracy, our laboratory employs a tiered, orthogonal workflow. Compounds that pass primary UV screening but possess structural risks (e.g., lack of strong chromophores, complex synthetic routes) are automatically routed to CAD or qNMR.

G Start Synthesized SAR Library Primary Primary Screen: UHPLC-UV-MS Start->Primary Decision1 UV/MS Purity > 95%? Primary->Decision1 Reject Reject / Repurify Decision1->Reject No (<95%) Orthogonal Orthogonal Check Required? Decision1->Orthogonal Yes (>95%) CAD UHPLC-CAD (Universal Mass) Orthogonal->CAD No UV Chromophore qNMR 1H-qNMR (Absolute Purity) Orthogonal->qNMR Complex Impurities Pass Approved for Bioassay Orthogonal->Pass Standard Scaffold CAD->Reject Hidden Impurities CAD->Pass Purity >95% qNMR->Reject Hidden Impurities qNMR->Pass Purity >95%

Figure 1: Decision workflow for establishing >95% compound purity in SAR libraries.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies detail the causality behind each procedural step.

Protocol A: Orthogonal Purity Profiling via UHPLC-UV-CAD

Objective: Detect non-chromophoric impurities that evade standard UV detection.

  • Mobile Phase Preparation: Prepare mobile phases using strictly volatile buffers (e.g., 0.1% Formic Acid in Water/Acetonitrile).

    • Causality: CAD requires complete solvent evaporation. Non-volatile salts (like phosphates) will precipitate in the nebulizer, causing catastrophic background noise and hardware failure.

  • System Suitability & Calibration: Inject a known standard mixture (e.g., caffeine and a non-chromophoric PEG standard).

    • Causality: The CAD response is inherently non-linear across wide concentration ranges. A power-function calibration must be applied via the chromatography data system (CDS) to linearize the response before integration[6].

  • Sample Injection & Splitting: Inject 1 µL of the SAR compound (1 mg/mL in DMSO). Split the column effluent post-column between the UV flow cell and the CAD nebulizer.

  • Data Synthesis & Validation: Overlay the UV (e.g., 254 nm) and CAD chromatograms.

    • Causality: If a peak is present in the CAD trace but absent in the UV trace, an aliphatic or non-chromophoric impurity is present. The purity must be recalculated based on the CAD area percent, overriding the false-positive UV result.

Protocol B: Absolute Purity Determination via 1H-qNMR

Objective: Establish the absolute mass fraction of a compound without an identical reference standard.

  • Internal Standard (IS) Selection: Weigh exactly ~5.0 mg of the SAR compound and ~1.0 mg of a certified IS (e.g., NIST-traceable Maleic Acid or Hexamethyldisiloxane) into a glass vial using a microbalance.

    • Causality: The IS must be highly pure (>99.9%), stable, and possess a distinct NMR resonance that does not overlap with any protons of the target analyte[4].

  • Solvent Selection: Dissolve the mixture in 600 µL of DMSO-d6.

    • Causality: DMSO-d6 dissolves a vast chemical space of SAR compounds. Its residual solvent peak at 2.50 ppm rarely interferes with the critical integration regions of aromatic or aliphatic scaffolds.

  • T1 Relaxation Optimization (Critical Step): Set the relaxation delay (D1) to ≥5×T1 of the slowest relaxing proton in the mixture.

    • Causality: In standard NMR, fast pulse sequences do not allow protons to fully realign with the magnetic field (Z-axis). Waiting 5×T1 ensures >99.3% magnetization recovery, preventing artificial signal attenuation and skewed purity calculations[7].

  • Acquisition & Calculation: Acquire 16 to 64 scans. Phase and baseline correct the spectrum manually. Calculate the absolute purity ( Px​ ) using the following self-validating equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Conclusion

Establishing compound purity is not merely a regulatory checkbox; it is the scientific bedrock of SAR studies. Relying solely on HPLC-UV exposes drug discovery programs to the risk of hidden impurities, leading to flawed biological interpretations. By integrating orthogonal techniques like UHPLC-CAD for universal mass detection and 1H-qNMR for absolute quantitation, researchers can confidently validate their chemical libraries and ensure that observed biological activities are genuinely driven by the target molecule.

References

  • Journal of Medicinal Chemistry - Author Guidelines, ACS.org.
  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook, American Pharmaceutical Review.
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